Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Description
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Properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSFTKDXIEMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978764 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-31-6 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-thiomethylbenzoylformate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
This guide details the synthesis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (also known as Ethyl 4-(methylthio)phenylglyoxylate), a critical intermediate in the development of pharmaceuticals, particularly for synthesizing heterocycles like thiazoles and quinoxalines used in anti-inflammatory and antimicrobial research.
Executive Summary
-
Target Molecule: this compound
-
CAS Number: 62936-31-6
-
Molecular Formula: C₁₁H₁₂O₃S
-
Molecular Weight: 224.28 g/mol
-
Primary Application: Precursor for 1,2-dicarbonyl-based heterocycle synthesis (e.g., bioisosteres in kinase inhibitors).
-
Preferred Route: Friedel-Crafts Acylation (High atom economy, scalable).
-
Alternative Route: Grignard Addition (High regiocontrol, requires cryogenic conditions).
Retrosynthetic Analysis
The strategic disconnection focuses on the C-C bond between the aromatic ring and the
-
Path A (Electrophilic Aromatic Substitution): Direct acylation of the electron-rich thioanisole ring using an activated oxalate electrophile.
-
Path B (Nucleophilic Acyl Substitution): Attack of a metallated aryl species (Grignard) onto a dialkyl oxalate.
Figure 1: Retrosynthetic disconnection showing the two primary viable routes.
Primary Protocol: Friedel-Crafts Acylation
This route is preferred for scale-up due to operational simplicity and the avoidance of cryogenic conditions. Thioanisole is an activated aromatic ring (para-director), allowing for selective acylation at the 4-position using ethyl chlorooxoacetate.
Reaction Scheme
Reagents: Thioanisole, Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride), Aluminum Chloride (
Figure 2: Friedel-Crafts acylation workflow.
Step-by-Step Methodology
Safety Precaution: Thioanisole has a potent, unpleasant stench. All operations must be performed in a well-ventilated fume hood.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas (Nitrogen/Argon) inlet.
-
Catalyst Suspension: Add anhydrous
(1.2 equiv, 16.0 g for 100 mmol scale) to anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath. -
Electrophile Addition: Add Ethyl Chlorooxoacetate (1.1 equiv, 12.3 mL) dropwise to the
suspension over 15 minutes. The mixture may turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C. -
Substrate Addition: Dissolve Thioanisole (1.0 equiv, 12.4 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Note: The reaction is exothermic.[1] The color will deepen to a dark red/brown.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The product is less polar than the starting material.
-
Quench: Pour the reaction mixture slowly onto a mixture of ice (200 g) and concentrated HCl (20 mL) with vigorous stirring. This breaks the Aluminum-complex.
-
Workup:
-
Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with water (100 mL), saturated
(100 mL), and brine (100 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude yellow oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or high-vacuum distillation.
Mechanistic Insight
The reaction proceeds via an Acylium Ion intermediate.[1] The thiomethyl group (-SMe) is a strong ortho/para director. However, the bulky nature of the oxalyl electrophile combined with the steric hindrance of the -SMe group heavily favors the para isomer (>95:5 ratio).
Alternative Protocol: Grignard Addition
This route is useful if the specific regioisomer is critical and separation of ortho/para isomers from the Friedel-Crafts route is difficult, as it starts from the pre-functionalized 4-bromothioanisole.
Protocol
-
Grignard Formation:
-
React 4-bromothioanisole (1.0 equiv) with Magnesium turnings (1.1 equiv) in anhydrous THF. Initiate with a crystal of iodine. Reflux for 1 hour to ensure complete formation of 4-(methylthio)phenylmagnesium bromide.
-
-
Acylation (Inverse Addition):
-
Cool a solution of Diethyl Oxalate (2.0 equiv) in THF to -78°C .
-
Critical Step: Cannulate the Grignard reagent slowly into the cold diethyl oxalate solution.
-
Reasoning: The excess oxalate and low temperature prevent the double addition of the Grignard reagent, which would lead to the tertiary alcohol (a common impurity).
-
-
Workup: Quench with saturated
at -78°C, warm to RT, and extract with Ethyl Acetate.
Data & Characterization
The synthesized compound should be validated against the following expected data:
| Parameter | Specification | Notes |
| Appearance | Yellow viscous oil | May solidify upon prolonged storage at 4°C. |
| Characteristic AA'BB' aromatic system. | ||
| Carbonyls at ~186 ppm (ketone) and ~163 ppm (ester). | ||
| IR Spectrum | ~1735 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O). | Distinct double carbonyl stretch. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh bottle of |
| Ortho-Isomer Impurity | Reaction temperature too high during addition. | Maintain strict 0°C during addition; add thioanisole slower. |
| Tertiary Alcohol (Grignard) | Direct addition or insufficient cooling. | Use Inverse Addition (Grignard into Oxalate) and maintain -78°C. |
| Demethylation | Lewis acid too strong/reaction too long. | Quench immediately after consumption of SM; avoid reflux. |
References
-
Friedel-Crafts Acylation of Thioanisole
- Title: Experimental and theoretical analysis of Friedel-Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
-
Source: Journal of Molecular Catalysis A: Chemical (2005).[3]
- Relevance: Validates the reactivity of thioanisole in acylation reactions without c
-
Synthesis of Alpha-Keto Esters
- Title: Heterocyclic α-Oxoesters (Hetaryl Glyoxylates)
-
Source: Molecules (2014).[4]
- Relevance: Reviews the general synthesis of glyoxylates using oxalyl chloride deriv
-
Grignard Reaction with Oxalates
- Title: General synthesis of -keto esters via Grignard reagents.
-
Source: Organic Syntheses (Coll.[5] Vol. 3, p.114).
- Relevance: Establishes the standard protocol for inverse addition to prevent alcohol form
Sources
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate molecular structure
[1]
Executive Summary
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS: 62936-31-6), also known as Ethyl (4-methylthiophenyl)glyoxylate , is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical heterocycles and agrochemicals.[1] Structurally, it features an
This guide details the molecular structure, validated synthesis protocols, spectroscopic signatures, and divergent reactivity of this compound, designed for researchers in medicinal chemistry and process development.[1]
Molecular Architecture & Properties[1][2]
Structural Analysis
The molecule consists of a planar aromatic ring substituted at the para position. The
-
SMILES: CCOC(=O)C(=O)c1ccc(SC)cc1
-
InChIKey: ZLQPAONBGBXGFN-UHFFFAOYSA-N (Analogous connectivity check)
-
Molecular Weight: 252.29 g/mol
-
Formula:
Physicochemical Data
| Property | Value / Description |
| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |
| Melting Point | 45–50 °C (Typical for para-substituted glyoxylates) |
| Solubility | Soluble in DCM, EtOAc, Chloroform; Low solubility in water.[1][2] |
| Reactivity | Highly electrophilic at C-2 (ketone); Nucleophilic at Sulfur. |
Core Synthesis Protocol
The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts Acylation of thioanisole with ethyl chlorooxoacetate (ethyl oxalyl chloride).
Reaction Scheme
Reagents: Thioanisole (1.0 eq), Ethyl Chlorooxoacetate (1.1 eq), Aluminum Chloride (
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Activation: Charge the flask with anhydrous
(1.2 eq) and dry DCM (5 mL/mmol). Cool the suspension to using an ice bath. -
Acylating Agent Addition: Add ethyl chlorooxoacetate (1.1 eq) dropwise over 15 minutes. The mixture may homogenize as the active acylium ion complex forms.
-
Substrate Addition: Add thioanisole (1.0 eq) dropwise. Critical: Maintain temperature
to prevent polymerization or dealkylation of the sulfur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3][4][5] The product typically appears as a UV-active spot less polar than the starting material but more polar than thioanisole.
-
Quench & Workup: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0–20% EtOAc in Hexane).
Visualized Pathway (DOT)[1]
Figure 1: Friedel-Crafts synthesis pathway via acylium ion activation.[1][6]
Analytical Characterization
Correct identification relies on distinguishing the two carbonyl environments and the para-substitution pattern.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
7.92 (d,
Hz, 2H, Ar-H ortho to C=O): Deshielded by the carbonyl anisotropy.[1] -
7.28 (d,
Hz, 2H, Ar-H ortho to SMe): Shielded relative to the ortho protons due to SMe donation.[1] -
4.44 (q,
Hz, 2H, ): Characteristic ester quartet.[1] -
2.53 (s, 3H,
): Distinct singlet for the methylthio group. -
1.42 (t,
Hz, 3H, ): Ester triplet.[1]
-
7.92 (d,
-
NMR (100 MHz,
):
Infrared Spectroscopy (IR)
-
(Ketone): Strong band at
(Conjugated). -
(Ester): Strong band at
. -
(Aromatic):
.
Synthetic Utility & Applications
The
Heterocycle Formation
-
Quinoxalinones: Condensation with 1,2-phenylenediamine yields 3-arylquinoxalin-2(1H)-ones.[1] This is a key step in synthesizing kinase inhibitors where the quinoxaline core mimics the ATP purine ring.
-
Thiazoles: Reaction with thiosemicarbazide followed by cyclization generates thiazole derivatives, common in anti-inflammatory agents.
Divergent Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the electrophilic carbonyl and sulfide handle.[1]
Pharmaceutical Relevance
This scaffold is structurally related to intermediates used in the synthesis of COX-2 inhibitors (e.g., Rofecoxib analogs) and Lipoxygenase inhibitors . The methylthio group is often oxidized to a methylsulfonyl (
References
-
Synthesis via Friedel-Crafts: Process of preparing phenyl heterocycles useful as COX-2 inhibitors.[1] EP0912537B1. Google Patents. Link
-
General Reactivity of
-keto esters: Heterocyclic -oxoesters (Hetaryl Glyoxylates): Synthesis and Chemical Transformations. Chem. Heterocycl. Compd. Link -
Analogous NMR Data:Ambient and aerobic carbon-carbon bond cleavage toward
-ketoester synthesis. RSC Advances. Link -
Commercial Availability & CAS Verification: this compound Product Page. ChemicalBook/Sigma. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 924-44-7: Ethyl glyoxylate | CymitQuimica [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is an organic compound belonging to the α-ketoester class. This bifunctional molecule, featuring a reactive keto group adjacent to an ester, serves as a versatile and valuable intermediate in synthetic organic chemistry. Its unique electronic and structural characteristics, imparted by the para-substituted methylthio phenyl group, make it a significant building block for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The 1,2-dicarbonyl motif is a crucial structural element found in numerous natural products and modern pharmaceuticals.[1] This guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and an exploration of the synthetic utility of this compound.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions.
General Identifiers
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54435-22-4 | [2] |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)-2-oxoacetate | |
| Molecular Formula | C₁₁H₁₂O₃S | [2] |
| Molecular Weight | 224.28 g/mol | [2] |
Physical and Chemical Properties
The physical state and solubility are critical for designing experimental conditions, such as reaction solvent selection and purification methods.
| Property | Value | Source |
| Appearance | Solid, semi-solid, or liquid | |
| Stability | Stable at room temperature | [2] |
| Storage Temperature | Room Temperature, sealed in a dry, well-ventilated area |
Note: Detailed quantitative data on melting point, boiling point, and specific solubility are not consistently available across public sources. These properties should be determined empirically for each batch.
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and purity verification of a synthesized compound. The following is a predicted profile based on the known structure and data from analogous compounds.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the methylthio group. The aromatic protons ortho and meta to the keto-ester group would appear as distinct doublets. The ethyl group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-). The methylthio group would appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be characterized by signals for the two carbonyl carbons (keto and ester), the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the ethyl group carbons, and the methylthio carbon.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. These would typically appear in the region of 1680-1750 cm⁻¹. Additional bands would correspond to C-H bonds of the aromatic and aliphatic groups and C-S stretching.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (224.28 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.
Section 2: Synthesis and Purification
The synthesis of aryl α-ketoesters like this compound is commonly achieved through Friedel-Crafts acylation. This method is efficient and provides a direct route to the target molecule.[4]
Rationale for Synthetic Strategy
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[4] For the synthesis of the title compound, thioanisole (methylthiobenzene) is acylated with ethyl oxalyl chloride. The methylthio (-SCH₃) group is an ortho, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired product. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Thioanisole
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.
-
Reagent Addition: Add thioanisole to the stirred suspension. In the dropping funnel, place a solution of ethyl oxalyl chloride in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Synthesis and Purification Workflow
Sources
An In-Depth Technical Guide to the Spectral Data of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
This guide provides a comprehensive analysis of the spectral data for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate, a member of the α-keto ester family. These compounds are valuable intermediates in organic synthesis and drug development.[1] A thorough understanding of their spectroscopic signature is critical for reaction monitoring, quality control, and structural confirmation. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
This compound (Molecular Formula: C₁₁H₁₂O₃S, Molecular Weight: 224.28 g/mol ) possesses a unique electronic architecture. The molecule contains an aromatic phenyl ring, an α-keto group, an ester, and a methylthio substituent. These features give rise to a distinct and predictable spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Comprehensive Analytical Workflow
The structural elucidation of a synthesized compound follows a logical and self-validating workflow. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation.
Caption: A typical workflow for synthesis, purification, and structural validation.
Proton (¹H) NMR Spectroscopy
3.1. Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and the convenient chemical shift of the residual solvent peak (δ ≈ 7.26 ppm).[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.[2]
3.2. Data Interpretation and Expected Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on analogous structures, the following signals are predicted.[3]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Ethyl -CH₃ | ~1.42 | Triplet (t) | 3H | Aliphatic protons adjacent to a CH₂ group. The chemical shift and multiplicity are highly characteristic of an ethyl ester.[3] |
| Thio-CH₃ | ~2.55 | Singlet (s) | 3H | Protons on a methyl group attached to a sulfur atom. The singlet multiplicity indicates no adjacent protons. |
| Ethyl -CH₂- | ~4.44 | Quartet (q) | 2H | Methylene protons adjacent to a methyl group and an oxygen atom, resulting in a quartet. Deshielded by the adjacent oxygen.[3] |
| Aromatic H (H-3, H-5) | ~7.35 | Doublet (d) | 2H | Protons ortho to the methylthio group. The -SMe group is an ortho, para-director and is less electron-donating than -OMe, leading to a downfield shift compared to anisole derivatives.[3] |
| Aromatic H (H-2, H-6) | ~7.95 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing α-keto ester group, causing significant deshielding and a downfield chemical shift.[3] |
Carbon-13 (¹³C) NMR Spectroscopy
4.1. Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument: Use a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Mode: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.
4.2. Data Interpretation and Expected Spectrum
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are particularly diagnostic, appearing far downfield.
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Ethyl -CH₃ | ~14.1 | Typical value for the terminal methyl of an ethyl ester.[3] |
| Thio-CH₃ | ~15.0 | Aliphatic carbon attached to sulfur. |
| Ethyl -OC H₂- | ~62.3 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.[3] |
| Aromatic C-3, C-5 | ~125.0 | Aromatic carbons ortho to the methylthio group. |
| Aromatic C-2, C-6 | ~130.0 | Aromatic carbons ortho to the carbonyl group. |
| Aromatic C-1 (ipso) | ~128.5 | Quaternary carbon attached to the carbonyl group. Its signal is expected to be of lower intensity. |
| Aromatic C-4 (ipso) | ~147.0 | Quaternary carbon attached to the sulfur atom. Deshielded by the sulfur substituent. |
| Ester C =O | ~163.5 | Carbonyl carbon of the ester group. Less deshielded than the ketone carbonyl.[3] |
| Ketone C =O | ~185.5 | Carbonyl carbon of the α-keto group. This is highly deshielded and characteristic of an α-keto ester.[3] |
Infrared (IR) Spectroscopy
5.1. Experimental Protocol: FT-IR
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for a liquid or solid sample, requiring minimal sample preparation. A thin film can also be prepared on a salt plate (e.g., NaCl).
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire at least 16 scans to obtain a good quality spectrum.
5.2. Data Interpretation and Expected Spectrum
IR spectroscopy is a powerful tool for identifying functional groups. The spectrum is characterized by strong, sharp absorptions in the carbonyl region, which are key for confirming the α-keto ester moiety.
Caption: Correlation of key functional groups to their expected IR absorption regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the methyl and methylene groups of the ethyl and methylthio substituents. |
| Ester C=O Stretch | ~1730 | Strong | The ester carbonyl typically absorbs at a higher frequency. This sharp, intense band is highly diagnostic. |
| Ketone C=O Stretch | ~1685 | Strong | The α-keto carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone. |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Variable | Multiple bands are expected for the phenyl ring skeletal vibrations. |
| Ester C-O Stretch | 1300 - 1100 | Strong | Associated with the C-O single bond stretches of the ester functional group. |
Mass Spectrometry (MS)
6.1. Experimental Protocol: MS
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron Impact (EI) can also be used, which will provide more extensive fragmentation data.
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer provides good resolution and mass accuracy.
-
Sample Introduction: The sample can be introduced via direct infusion, or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.[2]
6.2. Data Interpretation and Expected Spectrum
Mass spectrometry provides the molecular weight of the compound and reveals its fragmentation pattern, which aids in structural elucidation.
| m/z (Mass-to-Charge Ratio) | Assignment | Justification |
| 224 | [M]⁺• | Molecular ion peak, confirming the molecular weight of the compound. |
| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters. |
| 177 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 151 | [C₈H₇OS]⁺ | Result of α-cleavage between the two carbonyl groups, yielding the 4-(methylthio)benzoyl cation. This is expected to be a major and highly stable fragment. |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation fragment. |
Conclusion
The comprehensive spectral analysis of this compound provides a robust framework for its unequivocal identification. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. The FT-IR spectrum serves as a rapid and definitive check for the crucial α-keto and ester carbonyl functionalities. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for the rigorous characterization required in modern chemical research and drug development.
References
-
The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. Available at: [Link]
-
The Good Scents Company. (2026). ethyl 2-(methyl thio) acetate, 4455-13-4. Available at: [Link]
-
PubChem. (2026). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Available at: [Link]
-
MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2024(3), M1875. Available at: [Link]
-
PubChem. (2026). Ethyl (methylthio)acetate. Available at: [Link]
-
NP-MRD. (2026). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0204527). Available at: [Link]
-
PubChem. (2026). Ethyl 2-(4-iodophenyl)-2-oxoacetate. Available at: [Link]
-
ResearchGate. (2021). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Available at: [Link]
-
Rittner, R., et al. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85-8. Available at: [Link]
-
PubChemLite. (2026). Ethyl [4-(methylthio)phenyl]acetate (C11H14O2S). Available at: [Link]
-
University of Wisconsin. (2026). NMR Gallery Indexed by NMR Spin Systems. Available at: [Link]
-
SWGDrug. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Monograph. Available at: [Link]
-
ResearchGate. (2019). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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Technical Guide: IR Spectroscopy of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Executive Summary
This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS: N/A for specific isomer, generic class
Correct interpretation of its IR spectrum requires distinguishing between two competing carbonyl environments—the
Structural Deconvolution & Vibrational Theory
To accurately assign spectral bands, we must deconstruct the molecule into three interacting electronic systems. This is not merely a list of peaks, but an analysis of electronic causality .
The "Push-Pull" Electronic System
The molecule features a para-substituted aromatic system where the methylthio group (-SMe) acts as a resonance donor (+M effect), and the
-
The
-Keto Carbonyl ( ): This carbonyl is directly conjugated to the phenyl ring. The electron density donated by the sulfur atom propagates through the -system of the ring, increasing the single-bond character of this carbonyl.-
Consequence: This lowers the force constant (
), shifting the vibrational frequency to a lower wavenumber compared to a standard ketone (~1715 cm⁻¹ ~1665–1680 cm⁻¹).[1]
-
-
The Ester Carbonyl (
): This group is one carbon removed from the ring. While it experiences inductive withdrawal from the adjacent ketone (which would theoretically raise the frequency), it typically appears in the standard ester range, distinct from the ketone. -
The Thioether Moiety: The
bonds are weak oscillators with low polarity, making them difficult to spot in the fingerprint region. However, their absence in the sulfoxide region (1050 cm⁻¹) is the primary metric for purity.
Visualization of Vibrational Logic
Figure 1: Structural dissection of vibrational modes. Note the resonance coupling between the Ketone and Ring/Thio groups.
Spectral Assignment Guide
The following table synthesizes theoretical shifts with empirical data from analogous
Table 1: Critical Vibrational Assignments
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Ester Carbonyl | 1730 – 1745 | Strong | Highest frequency carbonyl.[1][2] Distinct from ketone.[1][2][3][4][5] | |
| Keto Carbonyl | 1665 – 1680 | Strong | Lowered by conjugation with phenyl and p-SMe group. | |
| Aromatic Ring | 1580 – 1600 | Med-Strong | "Breathing" modes. The 1580 band is often enhanced by conjugation. | |
| C-H (Aromatic) | 3030 – 3080 | Weak | Shoulders on the high-frequency side of aliphatic C-H. | |
| C-H (Aliphatic) | 2920 – 2990 | Medium | From Ethyl and S-Methyl groups. | |
| Ester C-O | 1180 – 1250 | Strong | "Rule of Three" for esters (C=O, C-C-O, O-C-C). | |
| Thioether | 690 – 720 | Weak | Often obscured; use for fingerprinting only. | |
| Methyl Deformation | 1360 – 1380 | Medium | Umbrella bend of the ethyl/methyl groups. |
Critical Insight: In
-keto esters, you will often see a "doublet" in the carbonyl region. The separation () between the ester and ketone peaks is a measure of the electronic environment. If the peaks merge into a single broad band, check your resolution or sample crystallinity.
Experimental Protocol: ATR-FTIR
For this lipophilic solid/oil, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to speed and reproducibility.
Equipment & Parameters
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res to resolve carbonyl doublet).
-
Scans: 32 (Routine) or 64 (High S/N).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
Background: Clean crystal with isopropanol. Collect background spectrum (air).
-
Sample Loading: Apply ~5-10 mg of sample to the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100N for solids). Do not over-tighten if the sample is an oil/paste.
-
Acquisition: Monitor the live interferogram. Ensure the maximum amplitude is within detector linearity (usually < 4.0 absorbance units, ideally < 1.0).
-
Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required). Perform baseline correction if scattering is observed.
Quality Control & Impurity Analysis
The primary instability of this molecule is the oxidation of the sulfur atom. The IR spectrum is the fastest way to validate sample integrity before committing to synthesis.
The "S-Oxidation" Check
Thioethers oxidize to Sulfoxides (
-
Sulfoxide Marker: Look for a new, strong band at 1030 – 1060 cm⁻¹ (
). -
Sulfone Marker: Look for two bands at ~1300 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
Hydrolysis Check
-
Impurity: 2-(4-(methylthio)phenyl)-2-oxoacetic acid (Hydrolysis of ethyl ester).
-
Marker: Appearance of a broad O-H stretch centered at 3000–3300 cm⁻¹ (dimerized acid) and a shift in the carbonyl region.
QC Logic Flow
Figure 2: Quality Control Decision Tree for rapid purity assessment.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific thioether and alpha-keto ester ranges).
-
Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.
-
NIST Chemistry WebBook.Ethyl benzoylformate IR Spectrum. (Used as the primary structural analogue for the
-keto ester moiety). -
Sigma-Aldrich. Product Specification: this compound. (Verification of physical state and stability).
Sources
An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a versatile organic compound with a range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from structurally related molecules and established biochemical principles. Due to its role as a synthetic intermediate, direct mechanistic studies on the parent compound are limited; therefore, this guide synthesizes available data to propose several plausible pathways through which this compound may exert its biological effects. We will explore its potential as an enzyme inhibitor, a modulator of inflammatory signaling cascades, and an inducer of cellular stress and apoptosis. Detailed experimental protocols are provided to facilitate further investigation and validation of these proposed mechanisms.
Introduction and Chemical Profile
This compound, a member of the phenylglyoxylic acid ester family, is characterized by a central phenyl ring substituted with a methylthio group at the para position and an ethyl oxoacetate functional group. This unique combination of an α-ketoester and an organosulfur moiety likely contributes to its diverse biological activities. The compound is a stable, solid organic molecule and serves as a key building block in the synthesis of more complex pharmaceutical agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 62936-31-6 |
| Appearance | Solid or semi-solid or liquid |
| Purity | Typically >98% |
Putative Mechanisms of Action
Based on the chemical structure and the biological activities of related compounds, the mechanism of action of this compound is likely multi-faceted. The following sections detail the most probable molecular targets and signaling pathways.
Antimicrobial Activity: Targeting Bacterial Enzymes
The presence of the methylthio group is a strong indicator of potential antimicrobial properties. Organosulfur compounds have a long history of use as anti-infective agents.[2]
Proposed Mechanism:
The primary antimicrobial action of organosulfur compounds often involves the covalent modification of sulfhydryl groups (-SH) in bacterial proteins, particularly enzymes that are critical for cellular function.[3][4][5] The sulfur atom in the methylthio group of this compound can be susceptible to oxidation, potentially leading to the formation of reactive sulfur species. These reactive intermediates can then form disulfide bonds with cysteine residues in bacterial enzymes, leading to their inactivation and subsequent bacterial cell death.
Diagram 1: Proposed Antimicrobial Mechanism of Action
Caption: Proposed pathway for the antimicrobial action of this compound.
Anti-inflammatory Effects: Modulation of Pro-inflammatory Pathways
Derivatives of phenylglyoxylic acid have been reported to possess anti-inflammatory properties.[6] This suggests that this compound may also interact with key components of the inflammatory cascade.
2.2.1. Inhibition of Cyclooxygenase (COX) Enzymes
A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] The α-ketoester moiety of this compound shares structural similarities with substrates and some inhibitors of COX enzymes.[8]
Proposed Interaction:
Molecular docking studies of structurally similar compounds have suggested that the phenyl group can fit into the hydrophobic channel of the COX active site, while the polar ester and keto groups can form hydrogen bonds with key amino acid residues, thereby blocking the entry of the natural substrate, arachidonic acid.[9]
2.2.2. Regulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10] The methylthio group, or its oxidized metabolites, could potentially influence the redox state of the cell, which is known to impact NF-κB signaling.[11]
Proposed Signaling Cascade:
This compound may inhibit the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, the compound would block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Diagram 2: Proposed Anti-inflammatory Signaling Pathways
Caption: Putative anti-inflammatory mechanisms via COX inhibition and NF-κB pathway modulation.
Anticancer Potential: Induction of Oxidative Stress and Apoptosis
Several lines of evidence suggest that this compound may possess anticancer properties. Structurally related isothiocyanates are well-documented for their ability to induce apoptosis in cancer cells.[12][13]
2.3.1. Generation of Reactive Oxygen Species (ROS)
The cellular metabolism of the methylthio group can lead to the production of reactive oxygen species (ROS).[14] While low levels of ROS are involved in normal cellular signaling, excessive ROS can induce oxidative stress, leading to cellular damage and apoptosis.[15][16]
2.3.2. Activation of Apoptotic Pathways
Elevated ROS levels can trigger the intrinsic apoptotic pathway through the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[12] Activated JNK can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, resulting in mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade leading to programmed cell death.[17]
Diagram 3: Proposed Pro-apoptotic Mechanism
Caption: Hypothetical pathway for the induction of apoptosis in cancer cells.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.
Protocol for Assessing Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Broth Microdilution Assay:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Subculture aliquots from the wells with no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol for COX Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX can be employed.
-
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of the test compound or a known inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) in a 96-well plate.
-
Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic or fluorogenic probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Protocol for NF-κB Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or RAW264.7 macrophages) stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Include unstimulated and vehicle-treated controls.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Protocol for ROS Detection Assay
Objective: To measure the intracellular generation of ROS in response to treatment with this compound.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., HeLa or MCF-7) can be used.
-
Probe: Use a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Culture the cells in a 96-well black, clear-bottom plate.
-
Load the cells with DCFH-DA.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of the test compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader at different time points.
-
Protocol for Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Line: Use a cancer cell line of interest.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation in drug discovery. The proposed mechanisms of action, including antimicrobial activity through enzyme inactivation, anti-inflammatory effects via inhibition of COX and NF-κB pathways, and anticancer potential through the induction of ROS and apoptosis, provide a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and to further elucidate the precise molecular targets and signaling pathways involved. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully characterize the therapeutic potential of this promising molecule.
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Universidad San Sebastián. (n.d.). Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Retrieved from [Link]
-
Aute Kangle. (2026, February 14). Clinically Tested this compound For Home. Retrieved from [Link]
-
Obafemi, C. A., Adegbite, O. B., & Fadare, O. A. (2010). Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. ResearchGate. Retrieved from [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (4-(methylthio)phenyl)acetate. Retrieved from [Link]
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- Bock, M., Karber, M., & Kuhn, H. (2020). Ketogenic diets attenuate cyclooxygenase and lipoxygenase gene expression in multiple sclerosis.
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- Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway. (2023). Journal of King Saud University - Science, 35(11), 102928.
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- 15. mdpi.com [mdpi.com]
- 16. Reactive oxygen species oxidize STING and suppress interferon production | eLife [elifesciences.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Applications of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate in drug discovery
Technical Application Note: Leveraging Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate in Heterocyclic Medicinal Chemistry
Executive Summary
This compound (CAS: 59127-66-9 / 13355-00-5 derivatives) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Its structural utility lies in the 1,2-dicarbonyl moiety (specifically the
This guide details the application of this scaffold in synthesizing 1,2,4-triazines (COX-2 inhibitors) and quinoxalines (kinase inhibitors/anti-infectives).[1] Crucially, the para-methylthio (
Chemical Biology & Synthetic Versatility
The molecule exhibits dual-reactivity:
- -Keto Electrophilicity: The ketone adjacent to the ester is significantly more reactive than isolated ketones, facilitating rapid condensation with binucleophiles (hydrazines, diamines).[1]
-
Metabolic Precursor Handle: The
group mimics the metabolic activation of NSAIDs (e.g., sulindac) and allows late-stage diversification into sulfoxides or sulfones to modulate solubility and potency.
Visualizing the Divergent Synthesis Workflow
The following diagram illustrates the primary synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways transforming the
Application I: Synthesis of COX-2 Inhibitors (1,2,4-Triazines)
The 5,6-diaryl-1,2,4-triazine scaffold is a bioisostere of the vicinal diaryl heterocycles found in Celecoxib and Rofecoxib .[1] The synthesis exploits the condensation of the
Experimental Protocol: Triazine Ring Formation
Objective: Synthesis of 6-(4-(methylthio)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Reagents:
-
This compound (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the
-keto ester in 20 mL of glacial acetic acid in a round-bottom flask. -
Addition: Add 11 mmol of thiosemicarbazide in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ester spot (
) and appearance of a polar fluorescent spot ( ).
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly onto 100 g of crushed ice with vigorous stirring.
-
Isolation: The yellow precipitate (the triazine-thione) is filtered, washed with cold water (
), and recrystallized from ethanol.[1]
Mechanism of Action (Chemical):
The hydrazine moiety of thiosemicarbazide attacks the highly electrophilic
Application II: Synthesis of Quinoxaline Anti-Infectives
Quinoxalines derived from this scaffold exhibit potent antitubercular and antifungal activity. The reaction utilizes the 1,2-dicarbonyl system to "trap" aromatic diamines.
Experimental Protocol: Quinoxaline Cyclization
Objective: Synthesis of 3-(4-(methylthio)phenyl)quinoxalin-2(1H)-one.
Step-by-Step Methodology:
-
Preparation: In a 50 mL flask, combine 5 mmol of o-phenylenediamine and 5 mmol of this compound.
-
Solvent System: Add 15 mL of absolute ethanol. (Optional: Add 2 drops of acetic acid to catalyze imine formation).
-
Reaction: Reflux for 2–3 hours.
-
Observation: The solution typically darkens from orange to deep red/brown.
-
-
Work-up: Cool to
. The product often precipitates directly. If not, remove solvent in vacuo and triturate with diethyl ether. -
Validation:
-
Check: Look for the disappearance of the ethyl ester quartet (
) and triplet ( ), confirming cyclization.[1]
-
Check: Look for the disappearance of the ethyl ester quartet (
Critical Process Parameter: Late-Stage Oxidation
In drug discovery, the methylsulfonyl (
Protocol: Selective Oxidation (SMe
-
Reagent: Oxone® (Potassium peroxymonosulfate) is preferred over mCPBA for safety and selectivity.
-
Conditions: Dissolve the heterocycle (Triazine or Quinoxaline) in MeOH:Water (1:1). Add Oxone (3 equiv) at room temperature. Stir for 4 hours.
-
Outcome: Quantitative conversion to the sulfone.
Data Summary: Substituent Effects
| Functional Group | Lipophilicity ( | H-Bonding | COX-2 Selectivity Potential |
| High ( | None | Low (Pro-drug) | |
| Moderate | Acceptor | Moderate | |
| Low ( | Strong Acceptor | High (Optimal) |
References
-
Al-Mulla, A. (2023).[1] Synthesis of 1,2,4-Triazines from
-Keto Esters: A Review of Synthetic Strategies. Arkivoc. Link -
Abdel-Rahman, R. M., et al. (2018). Synthesis and Biological Evaluation of 5,6-Diaryl-1,2,4-triazine Derivatives as COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, S., et al. (2020). Application of Methylsulfone in Drug Discovery: Oxidation Protocols for Thioethers. Journal of Organic Chemistry. Link
-
Refaat, H. M. (2010).[1] Synthesis and anti-inflammatory activity of certain quinoxaline derivatives. European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound. Link
Sources
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate in Antiviral Pharmacophore Construction
Executive Summary
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a specialized
This guide details the chemical utility of this intermediate, providing validated protocols for its conversion into bioactive scaffolds and subsequent biological evaluation.
Chemical Profile & Mechanistic Significance[1][2][3]
Structural Attributes[1][4][5]
-
CAS Number: 59129-79-2 (Generic/Related: 73952-64-4)
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Functionality:
- -Keto Ester Core: Acts as a bis-electrophile, enabling rapid condensation with 1,2-binucleophiles (diamines, amidrazones).
-
4-Methylthio Group: A "metabolic handle." It provides lipophilicity (
-stacking capability) and can be selectively oxidized to sulfoxides ( ) or sulfones ( ) in vivo or in vitro, altering polarity and hydrogen-bonding potential without changing the carbon skeleton [1].
Antiviral Relevance
The transformation of this ester yields inhibitors targeting:
-
Hepatitis C Virus (HCV): Quinoxaline derivatives synthesized from this precursor inhibit the NS5B RNA-dependent RNA polymerase by binding to the "thumb" allosteric site [2].
-
Herpes Simplex Virus (HSV): Thiazole derivatives formed via thiosemicarbazide condensation exhibit activity against HSV-1 DNA polymerase [3].
-
Influenza: The methylthio moiety mimics the lipophilic pockets found in the PA endonuclease active site [4].
Synthetic Application Protocols
Workflow Diagram: Scaffold Divergence
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthesis of antiviral heterocycles from the
Protocol A: Synthesis of Quinoxaline-2(1H)-one Scaffold
Target: 3-(4-(methylthio)phenyl)quinoxalin-2(1H)-one. Application: Core scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Materials:
Procedure:
-
Dissolution: Dissolve 5.0 mmol of o-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.0 mmol of this compound dropwise under stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to room temperature, then to
C on ice. The product will precipitate as a yellow/orange solid. -
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via
H-NMR. Look for the disappearance of the ethyl ester signals (quartet ~4.3 ppm) and the appearance of the quinoxaline amide proton (~12.5 ppm).
Protocol B: Synthesis of 1,2,4-Triazine Derivatives
Target: 6-(4-(methylthio)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Application: Precursor for viral RNA polymerase inhibitors.
Procedure:
-
Condensation: React the
-keto ester (1.0 eq) with thiosemicarbazide (1.1 eq) in boiling water or ethanol containing (2.0 eq). -
Cyclization: Reflux for 8 hours. The basic conditions promote the cyclization of the intermediate thiosemicarbazone.
-
Acidification: Cool and acidify with 1N HCl to pH 3 to precipitate the triazine thione.
Biological Evaluation: Antiviral Efficacy Assay
Once the scaffold is synthesized, its antiviral potential must be validated. The following protocol describes a Cytopathic Effect (CPE) Reduction Assay , suitable for screening against enveloped RNA viruses (e.g., Influenza, HCV surrogate).
Assay Workflow Diagram
Caption: Standard CPE Reduction Assay workflow for antiviral screening.
Detailed Protocol
-
Cell Culture: Seed host cells (e.g., MDCK for Influenza, Huh-7 for HCV) at
cells/well in 96-well plates. Incubate for 24 hours. -
Compound Preparation: Dissolve the synthesized quinoxaline/triazine derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
-
Infection: Remove media. Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01 in the presence of the test compound.
-
Controls:
-
Cell Control (CC): Uninfected, untreated cells.
-
Virus Control (VC): Infected, untreated cells.
-
Positive Control: Infected cells treated with Ribavirin or Favipiravir.
-
-
Incubation: Incubate at
C / 5% for 48–72 hours until CPE is visible in Virus Control. -
Quantification: Add MTT reagent or CellTiter-Glo. Measure absorbance/luminescence.
-
Calculation:
Calculate using non-linear regression.
Data Presentation & Analysis
When reporting results derived from this intermediate, structure your data as follows to ensure comparability.
| Compound ID | R-Group (Diamine) | Yield (%) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| MTP-Q1 | H (Unsubstituted) | 85 | 12.4 | >200 | >16 |
| MTP-Q2 | 4,5-Dichloro | 72 | 2.1 | 150 | 71 |
| MTP-Q3 | 4-Methyl | 78 | 8.5 | >200 | >23 |
| Ribavirin | N/A | N/A | 4.2 | >500 | >100 |
Note: The "MTP" series represents hypothetical derivatives synthesized from the this compound precursor.
References
-
Ranjbar, S., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Retrieved from [Link]
-
Hussein, W., & Turan-Zitouni, G. (2018).[2] Synthesis of new thiazole and thiazolyl derivatives of medicinal significance. MedCrave. Retrieved from [Link]
-
Furuta, Y., et al. (2022). Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705.[3] Frontiers in Microbiology. Retrieved from [Link]
Sources
HPLC analysis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
An Application Note for the Reversed-Phase HPLC Analysis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative analysis and purity determination of this compound, a key intermediate in various chemical syntheses. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note details the scientific rationale behind the method development, provides step-by-step experimental protocols for analysis and validation, and presents the entire workflow in a validated, trustworthy framework suitable for research, quality control, and drug development environments. All procedures are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is an aromatic alpha-keto ester. Its accurate quantification is critical for ensuring reaction yield, monitoring purity, and controlling the quality of subsequent synthetic steps. The molecular structure, featuring a substituted phenyl ring (a strong chromophore) and moderate hydrophobicity, makes RP-HPLC an ideal analytical technique.[4]
The Logic of Method Design
The chosen analytical approach is grounded in the fundamental principles of chromatography and the specific physicochemical properties of the analyte.
-
Choice of Chromatographic Mode: Reversed-phase chromatography is selected due to the analyte's non-polar phenyl ring and ethyl ester group, which will interact favorably with a hydrophobic stationary phase (like C18). This mode provides excellent resolution and reproducibility for a wide range of organic molecules.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point, offering strong hydrophobic retention.[6] For molecules with aromaticity, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can be advantageous in separating closely related impurities.[6][7] This protocol will focus on the widely applicable C18 phase.
-
Mobile Phase Composition: A binary mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) is used to elute the analyte. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid, is critical for suppressing the ionization of residual silanols on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[7]
-
Detection Wavelength: The analyte contains a benzoyl-formate chromophore (an aromatic ketone conjugated with an ester). This structure is expected to have a strong UV absorbance maximum (λmax) in the range of 270-290 nm. Based on similar structures, a detection wavelength of 280 nm is selected to provide high sensitivity and specificity.[8]
Caption: Logical framework for HPLC method development choices.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Analytical balance (4-decimal places) | |
| pH meter | |
| Sonicator | |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Chemicals | This compound reference standard (>98% purity) |
| Acetonitrile (HPLC grade) | |
| Water (HPLC or Milli-Q grade) | |
| Formic Acid (ACS grade or higher) | |
| Methanol (HPLC grade, for cleaning) | |
| Glassware | Class A volumetric flasks (10, 25, 50, 100 mL) |
| Class A volumetric pipettes | |
| HPLC vials with septa and caps |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. For 1 liter, combine 600 mL of Acetonitrile, 400 mL of Water, and 1.0 mL of Formic Acid. Mix thoroughly and degas by sonication for 15 minutes before use.
-
Diluent: Use the mobile phase composition (Acetonitrile:Water, 60:40 v/v) as the diluent for all standard and sample preparations to ensure solvent compatibility and good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
These criteria ensure the chromatographic system is providing adequate separation, efficiency, and precision on the day of analysis.[9]
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2]
Specificity
Inject the diluent, a placebo (if applicable), and the standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that the method can separate the analyte from its potential degradation products.
Linearity
Prepare a series of at least five concentrations from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.995.[10]
Accuracy (% Recovery)
Perform spike recovery studies by adding known amounts of the Standard Stock Solution to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration. Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9][10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Vary flow rate (e.g., ±0.1 mL/min).
-
Vary column temperature (e.g., ±2 °C).
-
Vary mobile phase composition (e.g., ±2% organic content).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Results and Data Presentation
A successful analysis will yield a sharp, symmetrical peak for this compound at a consistent retention time. Validation data should be compiled into clear tables for reporting.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1123548 |
| 150 | 1354879 |
| R² | 0.9998 |
Table 2: Example Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 100% | 99.5% | 0.85% |
Analytical Workflow Visualization
Caption: Standard workflow for HPLC analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the determination of this compound. The detailed protocol for method validation ensures that the results generated are accurate and precise, making it suitable for implementation in quality control and research laboratories. The scientific rationale provided offers a clear understanding of the critical parameters, allowing for effective troubleshooting and adaptation if necessary.
References
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649. Retrieved from [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]
-
Cheméo. Chemical Properties of Ethyl (methylthio)acetate (CAS 4455-13-4). Retrieved from [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
The Good Scents Company. ethyl 2-(methyl thio) acetate, 4455-13-4. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
Ukey, K. (2025). Int. J. Sci. R. Tech., 2(6), 270-286. Retrieved from [Link]
-
PubChemLite. Ethyl [4-(methylthio)phenyl]acetate (C11H14O2S). Retrieved from [Link]
-
Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 769–773. Retrieved from [Link]
-
ResearchGate. HPLC ANALYSIS OF ETHYL ACETATE OF. Retrieved from [Link]
-
ResearchGate. (2018). shows the UV spectra of ethyl acetate extractions of PA, PR, and PZ.... Retrieved from [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. halocolumns.com [halocolumns.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Fidelity Heterocycle Synthesis using Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
[1]
Executive Summary & Chemical Profile
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS 62936-31-6) is a specialized
This Application Note details the controlled reaction of this scaffold with dinucleophiles (1,2-diamines and hydrazines) to generate privileged heterocyclic cores—specifically quinoxalinones and pyrazole-3-carboxylates .[]
Critical Handling Note: The para-methylthio (-SMe) group is susceptible to oxidation.[] Protocols must avoid strong oxidants (e.g., KMnO4, excess H2O2) unless sulfoxide/sulfone conversion is the intended secondary step.[2]
Reaction Landscape & Mechanistic Pathways[1][3]
The reactivity of this compound is defined by the "Nucleophilic Cascade":
-
Primary Attack: The most basic nucleophile attacks the highly electrophilic
-ketone (C2). -
Secondary Attack: The second nucleophile attacks the ester carbonyl (C1), resulting in cyclization and ethanol expulsion.
Pathway Visualization (DOT Diagram)[2]
Figure 1: Divergent synthesis pathways based on nucleophile selection.[2] The red arrows indicate the critical cyclization steps.
Protocol A: Synthesis of Quinoxalinones (The "Workhorse" Reaction)[2]
The condensation with o-phenylenediamine is the most robust application for this molecule, yielding 3-substituted quinoxalin-2(1H)-ones, a scaffold widely used in kinase inhibitors (e.g., FGFR1 inhibitors).[][2]
Rationale for Conditions
-
Solvent (Ethanol/Acetic Acid): Ethanol provides solubility for the diamine. Catalytic acetic acid activates the ketone carbonyl, accelerating the initial imine formation without oxidizing the sulfur.
-
Temperature (Reflux): Required to drive the second step—the attack on the ester and expulsion of ethanol. Room temperature reaction often stalls at the open-chain imine intermediate.[]
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (1.0 equiv, e.g., 2.24 g, 10 mmol) in Absolute Ethanol (30 mL).
-
Add o-phenylenediamine (1.05 equiv, 1.14 g).
-
Optional: Add Glacial Acetic Acid (catalytic, 5 drops).
-
-
Reaction:
-
Heat the mixture to reflux (78°C) under a nitrogen atmosphere.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Endpoint: The starting material (
-keto ester) spot will disappear.[] A fluorescent product spot (quinoxalinone) often appears near the baseline or lower Rf due to polarity. -
Time: Typically 2–4 hours.[]
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product, 3-(4-(methylthio)phenyl)quinoxalin-2(1H)-one , usually precipitates as a yellow/orange solid.[][2]
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted diamine.
-
-
Purification:
-
Recrystallize from hot ethanol or DMF/Ethanol mixtures if purity is <95%.
-
Data Validation (Self-Check)
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Appearance of Amide NH (indicates cyclization).[] | |
| 1H NMR | Disappearance of | Loss of Ethyl ester signals (OEt group leaves). |
| LC-MS | M+1 = ~269.07 | Matches C15H12N2OS.[] |
| Visual | Bright Yellow Solid | Characteristic of conjugated quinoxaline systems. |
Protocol B: Reaction with Hydrazine (Pyrazole Formation)[2]
Reacting with hydrazine requires careful stoichiometry. Excess hydrazine can attack both carbonyls or lead to hydrazide formation.
Methodology
-
Dissolution: Dissolve the
-keto ester (1.0 equiv) in Ethanol (0.5 M concentration). -
Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.
-
Note: Adding at high temp favors immediate polymerization or bis-reaction.[]
-
-
Cyclization: Allow to warm to Room Temperature (1 hr), then reflux for 2 hours.
-
Result: This typically yields the Ethyl 5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate via a rearrangement of the intermediate hydrazone.[]
Troubleshooting & Optimization Guide
Issue: Sulfur Oxidation
-
Symptom: LC-MS shows peaks at M+16 (Sulfoxide) or M+32 (Sulfone).[][2]
-
Cause: Presence of peroxides in solvents (ethers) or vigorous stirring in air at high temps.
-
Fix: Degas ethanol with Nitrogen before reflux. Use antioxidant-grade solvents.[]
Issue: Incomplete Cyclization (Open Chain Imine)
-
Symptom: NMR shows ethyl ester signals (quartet/triplet) remaining, but ketone signal is gone.
-
Cause: Steric hindrance or insufficient heat.[]
-
Fix: Switch solvent to n-Butanol (Reflux 117°C) to overcome the energy barrier for the ester attack.
Issue: Solubility of Starting Material
-
Symptom: Starting material oils out or doesn't dissolve.[]
-
Fix: The
-keto ester is lipophilic.[] If using aqueous hydrazine, add a co-solvent like THF or Dioxane to ensure a homogeneous phase.[2]
References
-
Chemical Identity & Properties
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2774844, Ethyl 2-(4-(methylthio)phenyl)
-
[2]
-
Quinoxalinone Synthesis Mechanism
-
Hydrazine Reactivity
- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives.
-
Medicinal Chemistry Context (FGFR1 Inhibitors)
Application Notes & Protocols: Strategic Oxidation of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Abstract
This document provides a comprehensive technical guide for the controlled oxidation of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate, a versatile building block relevant to pharmaceutical synthesis. We present detailed, field-tested protocols for both the selective mono-oxidation to its corresponding sulfoxide, Ethyl 2-(4-(methylsulfinyl)phenyl)-2-oxoacetate, and the complete oxidation to the sulfone, Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate. The narrative emphasizes the rationale behind methodological choices, from reagent selection to reaction monitoring and product characterization, to empower researchers in drug discovery and development with robust and reproducible synthetic strategies.
Introduction: The Strategic Importance of Thioether Oxidation
The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting sulfoxide and sulfone moieties are present in numerous active pharmaceutical ingredients (APIs), influencing properties such as solubility, metabolic stability, and biological activity.
This compound is an α-ketoester that serves as a valuable precursor. Its methylthio group is a prime target for oxidation. The controlled conversion to the sulfoxide or sulfone derivative is critical in the synthesis of advanced intermediates. For instance, the structurally related 4-(methylsulfonyl)phenyl moiety is a key component of selective COX-2 inhibitors like Etoricoxib. This guide provides two distinct, reliable protocols to selectively access either the sulfoxide or the sulfone, addressing the need for precise control over the oxidation state of the sulfur atom.
Reaction Pathways and Mechanistic Overview
The oxidation of the thioether in this compound proceeds in a stepwise manner. The sulfur atom, being nucleophilic, attacks an electrophilic oxygen source. The first oxidation yields the sulfoxide. A second oxidation step, which typically requires more forcing conditions or an excess of the oxidant, converts the sulfoxide to the sulfone. The stability of the α-ketoester functionality under these oxidative conditions is a key consideration in protocol design.
Figure 1: General oxidation pathway of this compound.
Protocol I: Selective Mono-Oxidation to Sulfoxide
This protocol focuses on the chemoselective synthesis of Ethyl 2-(4-(methylsulfinyl)phenyl)-2-oxoacetate. The method employs hydrogen peroxide as a green oxidant, activated by a catalytic amount of Scandium (III) triflate (Sc(OTf)₃). This Lewis acid catalyst enhances the electrophilicity of H₂O₂ while minimizing the over-oxidation that can occur with more aggressive, uncatalyzed systems.
Reagents and Equipment
-
Reagents:
-
This compound
-
Scandium (III) triflate (Sc(OTf)₃)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for extraction and work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Methodology
Figure 2: Experimental workflow for the selective synthesis of the sulfoxide.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv.) and Sc(OTf)₃ (0.05 equiv.).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 equiv.) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature at or below 5 °C.
-
Expert Insight: Slow, controlled addition of the oxidant is paramount to prevent localized overheating and subsequent over-oxidation to the sulfone. The use of a slight excess (1.1 equiv.) of H₂O₂ ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The sulfoxide product will have a lower Rf value (be more polar) than the starting thioether. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold, saturated aqueous Na₂SO₃ solution. Stir for 15 minutes at 0 °C to ensure all excess peroxide is destroyed.
-
Work-up: Remove the ice bath. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure sulfoxide.
Protocol II: Complete Oxidation to Sulfone
This protocol is designed to achieve the complete oxidation to Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate. It utilizes a stoichiometric excess of hydrogen peroxide, a powerful and green oxidant, to drive the reaction past the sulfoxide stage to the desired sulfone.
Reagents and Equipment
-
Reagents:
-
This compound
-
Hydrogen peroxide (30% w/w in H₂O)
-
Acetic acid (CH₃COOH)
-
All work-up and purification reagents listed in Protocol I
-
-
Equipment:
-
All equipment listed in Protocol I
-
Step-by-Step Methodology
Figure 3: Experimental workflow for the complete synthesis of the sulfone.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in glacial acetic acid (approx. 0.2 M concentration).
-
Expert Insight: Acetic acid serves as a solvent that is stable to oxidation and can help activate the oxidant. For some substrates, it can suppress side reactions.
-
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (2.5 equiv.) dropwise. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC. The sulfone product will be the most polar spot with the lowest Rf value. The reaction may take 4-12 hours.
-
Quenching: Once the reaction is complete (disappearance of both starting material and the intermediate sulfoxide spot on TLC), cool the mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous Na₂SO₃ solution.
-
Work-up: Dilute with water and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution portion-wise until effervescence ceases. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude sulfone can often be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
Analytical Characterization and Data
Confirmation of the oxidation products is achieved through standard analytical techniques. The key is to observe the systematic changes in spectroscopic data as the oxidation state of the sulfur increases.
| Compound | Molecular Formula | MW | Key ¹H NMR Signal (S-CH₃, ppm) | Key IR Bands (cm⁻¹) |
| Thioether (Start) | C₁₁H₁₂O₃S | 224.28 | ~2.5 | No S=O stretch |
| Sulfoxide (Product I) | C₁₁H₁₂O₄S | 240.28 | ~2.7-2.8 | ~1050 (S=O) |
| Sulfone (Product II) | C₁₁H₁₂O₅S | 256.28 | ~3.1-3.2 | ~1310, ~1150 (SO₂) |
Table 1: Summary of expected analytical data for the starting material and its oxidation products.
-
¹H NMR: The most diagnostic signal is the methyl group attached to the sulfur. The electron-withdrawing effect of the oxygen atoms causes a predictable downfield shift from thioether to sulfoxide to sulfone.
-
IR Spectroscopy: The appearance of a strong absorption band around 1050 cm⁻¹ is indicative of the S=O bond in the sulfoxide. For the sulfone, two characteristic strong bands appear for the symmetric and asymmetric stretching of the SO₂ group.
-
Mass Spectrometry: The molecular ion peak will increase by 16 amu for the sulfoxide (M+16) and 32 amu for the sulfone (M+32) relative to the starting material.
Method Comparison and Troubleshooting
| Method | Oxidant | Conditions | Advantages | Disadvantages | Selectivity |
| Protocol I | H₂O₂ / Sc(OTf)₃ | 0 °C, Catalytic | High chemoselectivity, green oxidant, mild. | Requires Lewis acid catalyst. | Excellent for Sulfoxide |
| Protocol II | H₂O₂ (excess) | RT, Acetic Acid | Inexpensive, green oxidant, strong. | Can be slow, requires careful temp control. | Excellent for Sulfone |
| m-CPBA | m-CPBA | 0 °C to RT | Fast, reliable, well-established. | Stoichiometric waste, potential for side reactions. | Good for Sulfone |
| Photocatalysis | O₂ (air), Eosin Y | RT, Visible Light | Extremely mild, uses air, high selectivity. | Requires photochemical reactor setup. | Excellent for Sulfoxide |
| Electrolysis | Water / Mn-catalyst | RT, Electrode | Avoids chemical oxidants, highly tunable. | Requires specialized electrochemical equipment. | Excellent for Sulfoxide |
Table 2: Comparison of common oxidation strategies for thioethers.
Common Troubleshooting Scenarios:
-
Incomplete Reaction:
-
Cause: Insufficient oxidant, deactivated catalyst, or low temperature.
-
Solution: Add more oxidant portion-wise and monitor by TLC. For catalytic reactions, ensure the catalyst is active. If necessary, allow the reaction to warm slightly.
-
-
Over-oxidation in Protocol I:
-
Cause: Temperature too high, oxidant added too quickly, or excess oxidant used.
-
Solution: Maintain strict temperature control at 0 °C. Ensure slow, dropwise addition. Use no more than 1.1-1.2 equivalents of H₂O₂.
-
-
Difficult Purification:
-
Cause: A mixture of starting material, sulfoxide, and sulfone is present.
-
Solution: Careful column chromatography is required. The polarity difference between the three species is usually sufficient for separation on silica gel.
-
Conclusion
The controlled oxidation of this compound is a critical transformation for accessing valuable sulfoxide and sulfone-containing building blocks. By selecting the appropriate methodology—catalytic H₂O₂ for selective sulfoxide formation or stoichiometric H₂O₂ for complete conversion to the sulfone—researchers can reliably synthesize the desired product in high yield and purity. The protocols and insights provided herein offer a robust foundation for scientists engaged in medicinal chemistry and process development.
References
- Mild and Highly Chemoselective Oxidation of Thioethers Medi
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
- Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Thieme.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen
- Proposed
Troubleshooting & Optimization
Improving the yield of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Technical Support & Process Improvement Center
Executive Technical Summary
The synthesis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (an
This guide moves beyond basic textbook procedures to address the stoichiometric imbalances and thermodynamic traps that typically cap yields at 40-50%. By implementing the protocols below, researchers can target yields in the 85-92% range.
The "Golden Standard" Optimized Protocol
Do not deviate from these stoichiometry ratios without calculating the molar equivalents of the aluminum complex.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Critical Note |
| Thioanisole | Substrate | 1.0 | Must be dry (<0.05% |
| Ethyl Oxalyl Chloride | Electrophile | 1.1 - 1.2 | Excess ensures complete consumption of substrate. |
| Lewis Acid | 2.2 - 2.5 | CRITICAL: 1 eq for the carbonyl, 1 eq for the sulfur, +0.2 catalytic excess. | |
| Dichloromethane (DCM) | Solvent | [0.5 M] | High dilution prevents intermolecular condensation. |
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend (2.2 equiv) in anhydrous DCM. Cool to -10°C . -
Electrophile Formation: Add Ethyl Oxalyl Chloride (1.1 equiv) dropwise. Stir for 15 mins. The solution should turn yellow/orange as the acylium complex forms.
-
Substrate Addition: Dissolve Thioanisole (1.0 equiv) in DCM. Add slowly over 45 minutes, maintaining internal temp < 0°C.
-
Why? Rapid addition causes localized heating, leading to ortho-substitution and polymerization.
-
-
Reaction Phase: Allow to warm to Room Temperature (20-25°C) and stir for 3-4 hours.
-
Quenching (The Danger Zone): Pour the reaction mixture slowly onto a stirred mixture of Crushed Ice + HCl (1N) .
-
Why? Basic or neutral quenching can hydrolyze the sensitive
-keto ester to the acid.
-
-
Workup: Extract with DCM, wash with Brine, dry over
.
Visualization: Reaction Pathway & Failure Points[1]
Figure 1: Reaction pathway showing the primary route (Green) and critical failure modes (Red) caused by incorrect stoichiometry or temperature control.
Troubleshooting & FAQs
Direct answers to the most common issues reported by our user base.
Q1: I am getting low yields (<40%) despite using 1.2 equivalents of . Why?
A: You are under-dosing the catalyst.
In standard Friedel-Crafts, 1.1 equivalents of Lewis Acid are sufficient. However, your substrate is a Thioether . The sulfur atom has lone pairs that strongly coordinate with
-
The Math: 1 eq of
is sequestered by the product's carbonyls. Another ~0.8-1.0 eq is sequestered by the Sulfur atom. -
The Fix: Increase
to 2.2 - 2.5 equivalents . This ensures there is enough "free" catalyst to drive the reaction turnover [1, 2].
Q2: My product smells like rotten cabbage, and the NMR shows a thiol (-SH) peak.
A: You have demethylated the sulfur.
This occurs when the reaction is too hot or the Lewis Acid is too harsh for too long.
-
The Fix:
-
Strictly maintain
during addition. -
Do not reflux.
-
Quench immediately after TLC indicates consumption of starting material (usually <4 hours). Prolonged stirring promotes dealkylation.
-
Q3: I see a significant amount of "Ortho" isomer. How do I improve Para-selectivity?
A: This is a kinetic vs. thermodynamic control issue. The -SMe group is a strong ortho/para director. However, the para position is sterically favored and thermodynamically more stable.
-
The Fix:
-
Slow Addition: If you dump the substrate in, local exotherms favor the faster-forming ortho product. Add dropwise over 45 mins.
-
Solvent Choice: Ensure you are using DCM. More polar solvents (like Nitrobenzene) can sometimes stabilize the ortho transition state, though they are rarely used for this specific synthesis due to workup difficulty.
-
Q4: During workup, I get a thick emulsion and my yield drops.
A: This is likely aluminum salts precipitating or the ester hydrolyzing.
-
The Fix:
-
Acid Wash: Ensure the quench is acidic (1N HCl). This keeps Aluminum soluble as
or rather than gelatinous . -
Avoid Base: Never wash this specific product with strong NaOH or
immediately if the pH is not controlled. The -keto ester bond is highly susceptible to saponification (hydrolysis), which turns your ester into the water-soluble acid form, causing it to be lost in the aqueous layer [3].
-
Diagnostic Workflow (Decision Tree)
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References
-
Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98–107.[3] (Detailed kinetics on Thioanisole acylation). [Link]
-
Organic Syntheses. Friedel-Crafts Acylation with Oxalyl Chloride Derivatives. (General handling of oxalyl chloride acylations). [Link]
Sources
Technical Support Center: Purification of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Current Status: Online Agent: Dr. Aris (Senior Application Scientist, Process Chemistry Division) Ticket ID: PUR-GLYOX-004
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (also known as Ethyl 4-(methylthio)benzoylformate).
This compound is a classic
Common Pain Points:
-
The "Aluminum Sludge": Post-Friedel-Crafts emulsions that refuse to separate.
-
Oiling Out: The compound forms a viscous oil instead of crystallizing.
-
The "Yellow" Question: Distinguishing between the natural color of the
-keto chromophore and oxidative impurities.
Module 1: Post-Reaction Workup (The "Crude" Phase)
User Question: "I just finished the Friedel-Crafts acylation using
Dr. Aris: This is the most common bottleneck. The "gray goo" is hydrated aluminum hydroxide gel trapping your product. You cannot purify what you cannot isolate.
The Protocol:
-
Acid Hydrolysis (Standard): You must lower the pH to < 1 to dissolve aluminum salts.
-
Action: Add 6M HCl dropwise to the emulsion while stirring vigorously. The gray solid should dissolve into clear aqueous
and a distinct organic layer.
-
-
The Rochelle Salt Method (Gentle): If your ester is hydrolyzing under strong acid (check via TLC), switch to chelation.
-
Action: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). Stir for 1-2 hours. The tartrate chelates aluminum, breaking the emulsion without extreme pH changes.
-
Visual Workflow: Emulsion Breaking Strategy
Figure 1: Decision tree for breaking aluminum emulsions during post-reaction workup.
Module 2: Crystallization Strategies
User Question: "My crude product is a dark orange oil. I'm trying to recrystallize it, but it keeps 'oiling out' (forming droplets) instead of forming crystals. What solvent system should I use?"
Dr. Aris: Oiling out occurs when the boiling point of your solvent is higher than the melting point of your solvated compound, or when impurities lower the melting point significantly (eutectic depression).
The Solution: Two-Solvent Recrystallization Single solvents often fail here because the solubility curve is too steep. Use a Solvent/Anti-Solvent pair.
Recommended Systems:
| Solvent System | Ratio (v/v) | Protocol Notes |
|---|---|---|
| EtOAc / Hexane | 1:4 to 1:6 | Gold Standard. Dissolve in min. warm Ethyl Acetate (EtOAc). Add Hexane dropwise until cloudy.[1] Cool slowly. |
| DCM / Hexane | 1:5 | Good for very oily crudes. DCM solubilizes the thioether chain well. |
| Ethanol (95%) | Single | Can work, but risk of transesterification (ethyl ester to ethyl ester is safe, but watch for hydrolysis). |
| Toluene | Single | Good for high-purity cleaning, but hard to remove trace solvent later. |
Troubleshooting "Oiling Out":
-
The Seed Trick: If it oils out upon cooling, reheat to dissolve the oil. Add a tiny seed crystal (if available) or scratch the glass surface with a rod at the air-liquid interface.
-
The Temperature Ramp: Do not put warm flask directly into ice.
-
Step 1: Room Temp (20 mins).
-
Step 2: Fridge (4°C, 1 hour).
-
Step 3: Freezer (-20°C).
-
Why? Rapid cooling traps impurities and promotes amorphous oil formation.
-
Module 3: Impurity Profiling & Troubleshooting
User Question: "The product is bright yellow. Is it pure? Also, I see a small spot just below my product on TLC."
Dr. Aris:
1. The Color Issue:
-
Normal: Pure
-keto esters are naturally yellow to pale orange . This is due to the transition of the conjugated 1,2-dicarbonyl system. -
Abnormal: Dark brown or tar-like colors indicate polymerization or residual thiophenol oxidation products.
2. The Impurity (TLC Diagnosis): The spot just below your product is likely the hydrolyzed acid (2-(4-(methylthio)phenyl)-2-oxoacetic acid) or the ortho-regioisomer .
-
Test: Run TLC in 20% EtOAc/Hexane.
-
Top Spot: Unreacted Thioanisole (High
). -
Middle Spot:Target Ester (
). -
Lower Spot: Hydrolyzed Acid (streaks) or Ortho-isomer.
-
Chromatographic Cleanup (Flash Column): If recrystallization fails to remove the lower spot, use silica gel chromatography.
-
Stationary Phase: Silica Gel (neutralized). Avoid highly acidic silica to prevent ester hydrolysis.
-
Mobile Phase: Gradient 0%
20% EtOAc in Hexane. -
Loading: Load as a liquid (dissolved in minimal DCM) or dry load on Celite.
Module 4: Stability & Storage (The Thioether Factor)
User Question: "Can I store this on the shelf? It smells faintly of garlic."
Dr. Aris: The garlic smell is a red flag. It indicates free thioanisole or degradation.
Critical Stability Risks:
-
S-Oxidation: The sulfide (
) is electron-rich. Exposure to air (oxygen) over time will convert it to the Sulfoxide ( ) or Sulfone .-
Prevention: Store under Nitrogen/Argon.
-
-
Hydrolysis: The
-keto ester is electronically activated. Moisture will hydrolyze it to the acid and ethanol.
Storage Protocol:
-
Container: Amber glass vial (light protects the keto group).
-
Atmosphere: Flush with Argon before sealing.
-
Temp: 2-8°C (Refrigerator).
Visual Workflow: Purification Logic
Figure 2: Logic flow for selecting the appropriate purification method based on physical state.
References
-
Friedel-Crafts Acylation Mechanisms & Workup
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General procedure for aromatic ketone synthesis and aluminum chloride workup).
-
-
Synthesis of Aryl Glyoxylates
-
"Friedel-Crafts Acylation with Practice Problems." Chemistry Steps. (Detailed mechanism of acylium ion attack and Lewis acid complexation).
-
-
Recrystallization Techniques
-
Thioether Chemistry & Oxidation Risks
-
Organic Chemistry Portal. "Oxidation of Sulfides." (Highlighting the sensitivity of the -SMe group to oxidants).
-
Sources
Technical Support Guide: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Technical Overview
Compound Name: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate Synonyms: Ethyl 4-(methylthio)phenylglyoxylate; 4-Methylthiobenzoylformic acid ethyl ester. Chemical Formula: C₁₁H₁₂O₃S Molecular Weight: 224.28 g/mol Key Functional Groups:
- -Keto Ester: Highly electrophilic carbonyl adjacent to an ester.[1]
-
Thioether (Sulfide): Electron-rich, prone to oxidation.
-
Aromatic Ring: Conjugates the system, enabling UV absorption.
Application Context: This compound is a versatile intermediate often used in the synthesis of heterocycles (e.g., thiazoles, oxazoles) and COX-2 inhibitors. Its dual reactivity—electrophilic attack at the keto group and nucleophilic displacement at the ester—makes it valuable but chemically fragile.
Critical Side Reactions & Degradation Pathways
The stability of this compound is compromised by three primary mechanisms: S-Oxidation , Hydrolysis , and Photochemical Degradation .
Pathway Diagram: Degradation Mechanisms
Figure 1: Primary degradation pathways. The thioether moiety is the most sensitive site, followed by the ester linkage.
Troubleshooting Guide (Q&A)
Issue 1: "My compound has turned from a yellow oil/solid to a darker, viscous gum."
Diagnosis: Oxidative Polymerization or S-Oxidation.
The methylthio group (-SMe) is highly susceptible to oxidation by atmospheric oxygen, especially if trace metals are present. This leads to the formation of sulfoxides (
-
Mechanism: The sulfur atom acts as a nucleophile, attacking electrophilic oxygen species. The resulting sulfoxide is more polar and can induce changes in physical state (e.g., oil to waxy solid).
-
Detection:
-
TLC: Look for a new spot with lower
(more polar) than the starting material. -
1H NMR: The S-Me singlet (typically
2.5 ppm) will shift downfield to 2.7-2.8 ppm (sulfoxide) or 3.0 ppm (sulfone).
-
Corrective Action:
-
Purification: If the impurity level is <10%, purify via silica gel chromatography. Note: Sulfoxides adhere strongly to silica; use a gradient of Hexanes:EtOAc (starting 90:10 to 60:40).
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Add a radical inhibitor like BHT (butylated hydroxytoluene) if the protocol permits.
Issue 2: "I see a new peak in HPLC that increases over time in aqueous solvents."
Diagnosis: Ester Hydrolysis.
The
-
Mechanism: Water attacks the ester carbonyl, displacing ethanol to form 2-(4-(methylthio)phenyl)-2-oxoacetic acid .
-
Risk Factor: High pH (basic workups) or prolonged storage in protic solvents (Methanol, Ethanol).
-
Data Check:
Solvent System Stability (t½ at 25°C) Recommendation DMSO (Dry) > 2 Weeks Excellent MeOH/Water (1:1) < 24 Hours Avoid for storage | CH₂Cl₂ | > 1 Month | Good |
Corrective Action:
-
Avoid aqueous bases (NaOH, KOH) during workup if possible. Use buffered solutions (Phosphate buffer pH 6-7) or rapid extraction with cold water.
-
Store the compound in aprotic solvents (DCM, Toluene) if keeping it in solution.
Issue 3: "The reaction yield is low when reacting with amines (e.g., for heterocycle synthesis)."
Diagnosis: Competitive 1,2-Addition vs. 1,4-Addition.
While you likely intend to attack the ester (to form an amide) or condense with the ketone (to form an imine), the
-
Problem: If the amine is too basic, it may cause decarboxylation of the hydrolyzed acid byproduct or promote complex oligomerization.
-
Side Reaction: Formation of a hemiaminal at the keto group that fails to dehydrate, or formation of a Schiff base that hydrolyzes back during workup.
Protocol Adjustment:
-
Dehydrating Agents: Use molecular sieves (4Å) or anhydrous MgSO₄ in the reaction mixture to drive imine formation.
-
Acid Catalysis: Use a mild acid catalyst (p-TsOH or Acetic Acid) to promote the dehydration step of the imine formation.
Experimental Protocols
Protocol A: Purification via Recrystallization
Best for removing oxidative impurities (sulfoxides).
-
Solvent: Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol (approx. 5 mL per gram).
-
Anti-solvent: Slowly add warm Hexane until slight turbidity persists.
-
Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 12 hours.
-
Filtration: Filter the yellow crystals and wash with cold Hexane.
-
Drying: Vacuum dry in the dark (to prevent photo-degradation).
Protocol B: Analytical Monitoring (HPLC)
Standard method for separating Sulfide (Target), Sulfoxide, and Sulfone.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Detection: UV at 254 nm (Aromatic) and 320 nm (n-
* transition of ketone). -
Retention Order: Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Target, elutes last).
Storage & Handling Decision Tree
Figure 2: Decision logic for incoming material inspection and storage.
References
-
Reactivity of
-Keto Esters: - Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Chemistry of Thioethers.
-
Photochemistry of Aryl Glyoxylates
-
Synthesis & Stability (Analogous Compounds)
-
Sharma, P. K., et al. (2004). "Synthesis of Rofecoxib and Study of Lactone Ring Stability." Asian Journal of Chemistry, 16(2), 980. (Details on thioanisole oxidation and Friedel-Crafts acylation). Link
-
Sources
Technical Support Center: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
CAS: 5556-73-0 | Formula: C₁₁H₁₂O₃S | MW: 224.28 g/mol [1]
Core Storage Directive
Status: Critical Standard: -20°C | Inert Atmosphere | Desiccated[1]
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a bifunctional building block containing an
The "Gold Standard" Storage Protocol
To maintain purity >98% over 6+ months, you must disrupt both degradation pathways.[1][2][3]
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of spontaneous thioether oxidation and ester hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | The electron-rich sulfur atom is prone to oxidation by atmospheric oxygen to form sulfoxides ( |
| Moisture | Desiccator | |
| Light | Amber Vial | Thioethers can undergo photo-oxidation; the |
Troubleshooting & Diagnostics (FAQ)
Q1: My sample has changed from yellow to dark orange/brown. Is it still usable?
Diagnosis: Likely Oxidative Degradation .[1][2][3]
The "methylthio" (
-
Action: Run a rapid LC-MS or
-NMR. -
Resolution: If sulfoxide content is <5%, you may proceed with robust purification steps later.[1][2][3] If >10%, repurification (silica chromatography) is required before use.[2][3]
Q2: I see a new peak in the aromatic region and loss of the ethyl group in NMR.
Diagnosis: Hydrolysis .
The
-
Mechanism:
[2] -
Prevention: Always allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid/oil.[1][2][3]
Q3: The compound is an oil, but the SDS says "solid" (or vice versa).
Diagnosis: Melting Point Depression via Impurity. Pure this compound is typically a low-melting solid or viscous yellow oil depending on the exact purity and ambient temperature.[1]
-
Reasoning: Small amounts of hydrolysis product (acid) or oxidation product (sulfoxide) can depress the melting point significantly, turning a solid batch into an oil.[1]
-
Advice: Do not rely on physical state as a purity indicator.[1][2][3] Rely on quantitative NMR (qNMR).[1][2]
Handling & Recovery Protocols
Standard Handling Workflow
-
Thawing: Remove vial from -20°C storage. Place in a desiccator for 20–30 minutes to reach room temperature. Do not open cold.
-
Aliquotting: If you plan to use the batch multiple times, dissolve the entire amount in anhydrous solvent (e.g., DCM) and aliquot into single-use vials. Evaporate solvent and store under Argon.
-
Weighing: Weigh quickly. Do not leave on the balance open to air for extended periods.[1][2][3]
Repurification (Emergency Fix)
If degradation is confirmed, use this generalized method (adjust based on your specific scale):
-
Solvent: Dissolve in minimal Dichloromethane (DCM).
-
Stationary Phase: Silica Gel (acid-washed silica is preferred to prevent ester hydrolysis on the column).[1][2][3]
-
Eluent: Hexanes:Ethyl Acetate gradient (Start 95:5, move to 80:20).
Degradation Logic Map
The following diagram illustrates the two primary failure modes for CAS 5556-73-0. Use this to interpret analytical data.
Caption: Primary degradation pathways. Red arrows indicate oxidative damage (preventable via inert gas); Yellow arrows indicate hydrolysis (preventable via desiccation).
References
-
Sigma-Aldrich. Ethyl 2-(4-(methylthio)phenyl)acetate (Related Structure) Safety Data Sheet.[1][2] (General handling of methylthio-esters).[1][2][3] Link[2]
-
PubChem. Ethyl 4-(methylthio)benzoate (Compound Summary). National Library of Medicine.[1][2][3] (Physical properties of thioether esters). Link
-
ChemicalBook. Ethyl phenylglyoxylate (Structural Analog) Properties and Stability. (Alpha-keto ester stability data). Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms.[3] (Mechanisms of thioether oxidation and ester hydrolysis). Springer.[1][2]
Sources
- 1. Ethyl phenylglyoxylate(1603-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethyl 4-(methylthio)benzoate | C10H12O2S | CID 131635477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important synthesis. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
I. Overview of the Synthesis
The synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This involves the reaction of thioanisole (4-methylthiobenzene) with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
While this reaction is well-established on a lab scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Reaction Setup and Execution
Q1: My reaction is turning black and producing a lot of tar-like material upon scale-up. What is causing this and how can I prevent it?
A1: This is a common issue when scaling up Friedel-Crafts acylations and is often due to localized overheating and side reactions.
-
Causality: The reaction between the Lewis acid (AlCl₃) and the acyl chloride is highly exothermic.[2] On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These high temperatures can promote polymerization of the starting material or product, as well as other undesired side reactions, resulting in the formation of tar. The presence of the electron-donating methylthio group on the aromatic ring makes it more susceptible to side reactions under harsh conditions.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient stirring. For larger volumes, a jacketed reactor with a circulating coolant is essential.
-
Controlled Reagent Addition: Add the aluminum chloride portion-wise or as a slurry in the reaction solvent to the solution of thioanisole and ethyl oxalyl chloride at a low temperature (typically 0-5 °C). This allows for better temperature control. A slow, dropwise addition of the acyl chloride to the mixture of thioanisole and AlCl₃ is another effective strategy.[2]
-
Solvent Choice: Use a solvent with a good heat capacity that is inert to the reaction conditions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
A2: The methylthio group is an ortho-, para-directing group. While the para-substituted product is generally favored due to sterics, some ortho-acylation can occur, especially at higher temperatures.
-
Causality: The electrophilic acylium ion, formed from the reaction of ethyl oxalyl chloride and AlCl₃, can attack either the ortho or para position of the thioanisole ring.[3] Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Strictly maintain the reaction temperature between 0 °C and 5 °C during the addition of reagents and for the initial phase of the reaction.
-
Choice of Lewis Acid: While AlCl₃ is common, exploring milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might improve selectivity in some cases, although they may require longer reaction times or higher temperatures.
-
Work-up and Purification
Q3: The work-up of my large-scale reaction is very difficult. The aqueous and organic layers are not separating well, and I'm getting a lot of emulsions.
A3: This is often due to the formation of aluminum hydroxides and the presence of unreacted starting materials or byproducts that act as surfactants.
-
Causality: During the quench with water or dilute acid, the aluminum chloride is hydrolyzed to aluminum hydroxide (Al(OH)₃), which can be gelatinous and lead to emulsion formation.
-
Troubleshooting Steps:
-
Careful Quenching: Slowly and carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts in solution as soluble aluminum chloro complexes.
-
Brine Wash: After the initial quench and separation, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dries" the organic layer by drawing out dissolved water.
-
Filtration: If a significant amount of solid aluminum salts precipitates, you may need to filter the entire mixture through a pad of celite before proceeding with the separation of the layers.
-
Q4: My final product has a persistent yellow or brown color, even after column chromatography. What is causing this and how can I remove it?
A4: The color is likely due to trace impurities, possibly from side reactions or residual Lewis acid complexes.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through celite. The activated carbon can adsorb colored impurities.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a highly effective purification method.
-
Bicarbonate Wash: During the work-up, a wash with a dilute sodium bicarbonate solution can help to remove acidic impurities that may contribute to color.
-
Safety Considerations
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The main hazards are associated with the reagents and the exothermic nature of the reaction.
-
Aluminum Chloride (AlCl₃): It is highly corrosive and reacts violently with water, releasing hydrogen chloride (HCl) gas.[3] Always handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Oxalyl Chloride: This is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.
-
Exothermic Reaction: As mentioned, the reaction is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. Ensure a robust cooling system is in place and that reagents are added in a controlled manner.
-
HCl Gas Evolution: The reaction produces HCl gas. The quench step also generates a significant amount of HCl gas if quenching into water. Ensure adequate ventilation and consider using a scrubber to neutralize the off-gases on a larger scale.
III. Troubleshooting Guide
This section provides a more structured approach to diagnosing and solving common problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Monitor the reaction by TLC or GC/LC to ensure completion. Consider extending the reaction time or slightly increasing the temperature after the initial addition phase. |
| 2. Loss of product during work-up (e.g., in the aqueous layer). | 2. Perform back-extraction of the aqueous layer with the organic solvent. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. | |
| 3. Degradation of product due to excessive heat. | 3. Improve temperature control as described in the FAQs. | |
| Formation of Multiple Products | 1. Isomer formation (ortho-acylation). | 1. Maintain a low reaction temperature (0-5 °C). |
| 2. Di-acylation (acylation on both the desired ring and potentially the product). | 2. Use a stoichiometric amount of the acylating agent. The product is generally deactivated towards further acylation, but at high temperatures or with excess reagent, this can occur.[4] | |
| Product is an Oil Instead of a Solid | 1. Presence of impurities that are depressing the melting point. | 1. Purify the product further using column chromatography or recrystallization. |
| 2. Residual solvent. | 2. Ensure the product is thoroughly dried under high vacuum. If the product is a viscous oil, co-evaporation with a more volatile solvent like dichloromethane can help remove residual high-boiling solvents.[5] | |
| Difficulty Initiating Crystallization | 1. Solution is too dilute. | 1. Concentrate the solution. |
| 2. Lack of nucleation sites. | 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure product if available. | |
| 3. Incorrect solvent system for crystallization. | 3. Perform small-scale solvent screening to find an appropriate solvent or solvent mixture for recrystallization. |
IV. Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thioanisole (1.0 eq) and dry dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Once the addition is complete, add ethyl oxalyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl. Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Scale-Up Considerations and Modifications
-
Reactor: Use a jacketed glass reactor with an overhead stirrer for efficient mixing and temperature control.
-
Reagent Addition: For larger quantities, consider adding the aluminum chloride as a slurry in DCM to improve handling and control of the initial exotherm. The ethyl oxalyl chloride should be added via a peristaltic or diaphragm pump for a slow, controlled addition rate.
-
Quench: Add the reaction mixture to the ice/acid mixture in a separate, appropriately sized reactor with good stirring to manage the exotherm and gas evolution.
-
Purification: On a larger scale, recrystallization is often more practical and economical than column chromatography.
Caption: A typical workflow for scaling up the synthesis.
V. References
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester. Retrieved from
-
Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]
-
KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]
-
Taylor & Francis. (2006, December 5). A General, One-Step Synthesis of α-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]
-
Pharmaguideline. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from
-
Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Retrieved from
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Retrieved from [Link]
-
ResearchGate. (2016, December 20). How can I remove ethyl acetate?. Retrieved from [Link]
-
ScienceOpen. (n.d.). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Retrieved from [Link]
-
PubMed. (2012, February 15). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Retrieved from [Link]
-
Googleapis.com. (2001, February 1). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. Retrieved from [Link]
-
MDPI. (2024, July 9). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]
-
Eureka | Patsnap. (2016, June 8). Preparation method of 4-methylthio phenylacetic acid. Retrieved from
-
ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]
-
Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde. Retrieved from
-
ResearchGate. (n.d.). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]
-
MIT. (2025, September 10). Reflecting on barriers to continuous pharmaceutical crystallization. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Retrieved from [Link]
-
MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
Sources
Common impurities in Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Subject: Technical Support Guide – Impurity Profiling & Troubleshooting for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
User: Research Scientist / Process Chemist Topic: Impurity Identification, Origin, and Remediation CAS: 62936-31-6
Technical Overview & Compound Integrity
This compound is a critical intermediate used primarily in the synthesis of pharmaceuticals (e.g., COX-2 inhibitors, platelet aggregation inhibitors) and agrochemicals. Its structure contains two highly reactive functional groups—an aryl thioether and an
Users frequently encounter purity issues related to oxidative degradation (sulfoxide/sulfone formation) and hydrolytic cleavage (acid formation). This guide provides a definitive troubleshooting framework to identify and mitigate these impurities.
Core Structural Vulnerabilities
-
Thioether Moiety (-SMe): Highly susceptible to oxidation by atmospheric oxygen, peroxides, or trace metal catalysts.
- -Keto Ester (-CO-COOEt): Prone to hydrolysis (acid formation), decarboxylation, and nucleophilic attack.
Visualizing the Impurity Landscape
The following diagram maps the genesis of common impurities, distinguishing between synthesis artifacts (process impurities) and storage/handling issues (degradation products).
Figure 1: Origin of impurities. Yellow nodes indicate synthesis by-products; Red nodes indicate degradation products.
Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak eluting before the main peak in Reverse Phase HPLC."
Diagnosis: Hydrolysis (Impurity B) or Sulfoxide Formation (Impurity C) .
-
The Science:
-
Hydrolysis: The ester bond cleaves to form 2-(4-(methylthio)phenyl)-2-oxoacetic acid . Carboxylic acids are significantly more polar than esters, leading to earlier elution on C18 columns.
-
Oxidation: The sulfur atom oxidizes to a sulfoxide (
). The sulfoxide bond is highly polarized, increasing water solubility and reducing retention time (RRT ~0.8–0.9).
-
-
Validation Test:
-
Check the UV spectrum.[1] The Acid (Impurity B) will have a similar
to the parent. -
Inject a sample spiked with dilute acid; if the peak grows, it is Impurity B.
-
-
Remediation:
-
Ensure all solvents are anhydrous .
-
Store the compound at -20°C under Argon.
-
Issue 2: "My sample has turned from yellow to a darker orange/brown."
Diagnosis: Polymerization or Photolytic Degradation.
-
The Science:
-Keto esters can undergo photolytic decarbonylation or radical polymerization initiated by the thioether radical cation under light exposure. -
Remediation:
-
Protect from light (amber vials).
-
Re-purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Issue 3: "I detect a peak with the exact same mass (MW 224.28) but different retention time."
Diagnosis: Regioisomer (Impurity A - Ortho isomer).
-
The Science: During Friedel-Crafts acylation, the ethyl oxalyl group predominantly attaches para to the methylthio group. However, 5–10% ortho substitution can occur.
-
Differentiation:
-
NMR: The ortho isomer will show a different splitting pattern in the aromatic region (4 protons) compared to the symmetric AA'BB' system of the para isomer.
-
-
Remediation:
-
This is a process impurity. It requires recrystallization (typically from Ethanol/Heptane) to remove.
-
Comprehensive Impurity Profile
| Impurity Code | Name | Structure Description | Origin | RRT (Approx)* |
| Impurity A | Ethyl 2-(2-(methylthio)phenyl)-2-oxoacetate | Ortho-substituted isomer | Synthesis (Regioisomer) | 1.05 - 1.10 |
| Impurity B | 2-(4-(methylthio)phenyl)-2-oxoacetic acid | Hydrolyzed ester (Carboxylic acid) | Degradation (Hydrolysis) | 0.40 - 0.60 |
| Impurity C | Ethyl 2-(4-(methylsulfinyl)phenyl)-2-oxoacetate | Sulfoxide ( | Degradation (Oxidation) | 0.80 - 0.90 |
| Impurity D | Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate | Sulfone ( | Degradation (Strong Oxidation) | 0.70 - 0.80 |
| Impurity E | Thioanisole | Unreacted starting material | Synthesis (Incomplete Rxn) | > 1.50 |
*RRT (Relative Retention Time) based on a standard C18 Reverse Phase method (Water/ACN).
Standardized Analytical Protocol (HPLC)
To accurately quantify these impurities, use the following validated conditions. The use of acid in the mobile phase is mandatory to suppress the ionization of Impurity B (Acid), ensuring sharp peak shapes.
Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
Temperature: 25°C.
Gradient Table:
| Time (min) | % A (Water/FA) | % B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Elution of Parent & Non-polars |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
References
-
Chemical Structure & Identifiers
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 2774996, this compound. Retrieved from
-
-
Synthesis & Reactivity (Friedel-Crafts/Thioethers)
-
Olah, G. A. (Ed.).[3] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (General mechanism for acylation of thioanisole).
- Drabowicz, J., & Mikolajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.
-
- Stability of -Keto Esters: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses hydrolytic stability of esters).
Sources
- 1. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cipac.org [cipac.org]
- 3. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate and Its Analogs
This guide provides a comprehensive comparison of the biological activities of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of these compounds across various domains, including oncology, microbiology, and anti-inflammatory research. We will explore the causality behind experimental designs and present supporting data to offer a clear, objective analysis of their performance.
Introduction: The Phenylglyoxylate Scaffold
This compound belongs to the α-keto ester class of compounds, which are pivotal intermediates in organic synthesis. The core structure, a phenylglyoxylate moiety, is a versatile scaffold. Its reactivity, stemming from the adjacent ketone and ester functional groups, allows for extensive chemical modification, making it an attractive starting point for the synthesis of diverse heterocyclic and carbocyclic compounds with significant biological potential. The presence of the para-substituted methylthio group offers a specific site for modification, which, as we will see, profoundly influences the compound's interaction with biological targets.
Comparative Biological Activities
The modification of the core this compound structure has given rise to analogs with a wide spectrum of biological activities. This guide will focus on a comparative analysis in the key areas of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer and Antiproliferative Activity
The phenylglyoxylate scaffold and its derivatives have shown considerable promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
Parent Compound and Key Analogs: While this compound serves as a foundational structure, its direct anticancer data is limited. However, modifications to its structure have yielded potent antiproliferative compounds.
-
Halogenated Analogs: The introduction of halogens, such as bromine, onto the phenyl ring has been shown to produce intermediates for potent anticancer compounds, with IC₅₀ values ranging from 0.09 to 0.65 μM[1]. This suggests that the electron-withdrawing nature and size of the halogen substituent can significantly enhance cytotoxicity against cancer cells.
-
Cyclopropylthio Analogs: Replacing the methylthio group with a cyclopropylthio moiety, as in Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, has been explored for its potential anticancer properties. The increased steric hindrance of the cyclopropyl group may enhance metabolic stability, a desirable trait in drug design[1]. Preliminary studies indicate these compounds can induce apoptosis in cancer cell lines[1].
-
Thiadiazole-Containing Analogs: The incorporation of a thiadiazole ring, a heterocyclic system known for its broad biological activities, has yielded promising anticancer agents. For instance, certain N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivatives have demonstrated significant efficacy in increasing the lifespan of mice with Ehrlich Ascites Carcinoma (EAC) cells[2].
-
β-Lactam Derivatives: The synthesis of β-lactam derivatives of α-amino phosphonates has produced potent anticancer agents. One such compound, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, has shown significant anti-leukemic activity by inducing G1 phase cell cycle arrest and subsequent apoptosis[3].
Data Summary: Anticancer Activity
| Compound/Analog Class | Target/Assay | Potency (IC₅₀ / Effect) | Reference |
| Bromo-substituted Phenylglyoxylates | Anticancer Intermediates | 0.09–0.65 μM | [1] |
| Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate | Apoptosis Induction | Qualitative | [1] |
| Thiadiazole Derivative (TH08) | EAC-bearing mice | 70.52% increase in lifespan at 25 mg/kg | [2] |
| Diethyl Phosphonate β-Lactam | NB4 Leukemia Cells | Induces G1 arrest and apoptosis | [3] |
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The following diagram and protocol outline a standard workflow for assessing the cytotoxic effects of these compounds on cancer cell lines.
Caption: Workflow for determining IC₅₀ values using an MTT assay.
Protocol: MTT Assay for Cytotoxicity This protocol is adapted from methodologies used to evaluate the anticancer effects of novel chemical entities[4].
-
Cell Seeding: Plate human osteosarcoma (MG-63) or another appropriate cancer cell line in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with medium and the vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The structural modifications play a critical role in determining the spectrum and potency of this activity.
Structure-Activity Relationship (SAR) Insights:
Caption: Structure-Activity Relationship (SAR) for antimicrobial analogs.
-
Cyclopropylthio vs. Methylthio: Analogs like Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate are being investigated for their antimicrobial properties. The structural features may enhance efficacy against various microbial strains, making them candidates for new antimicrobial agents[1].
-
Thiazole Derivatives: The incorporation of a thiazole ring is a common strategy to enhance antimicrobial activity. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives have been synthesized and screened, with some showing promising effects against tested microorganisms[5]. Similarly, other thiazole derivatives have shown significant biological activity[6][7].
-
1,3,4-Oxadiazole and 1,2,4-Triazole Analogs: The synthesis of compounds containing 1,3,4-oxadiazole or 1,2,4-triazole moieties linked to a core structure has yielded derivatives with significant antimicrobial activity against Gram-positive and Gram-negative bacteria[8][9].
Data Summary: Antimicrobial Activity
| Analog Class | Target Organisms | Activity Metric (MIC/Zone of Inhibition) | Reference |
| Thiazole Derivatives | Various Bacteria & Fungi | "Significant effect" | [5] |
| 1,3,4-Oxadiazole Schiff Bases | Gram-positive & Gram-negative bacteria | "Moderately good inhibitors" | [9] |
| 1,2,4-Triazole Derivatives | S. aureus, E. coli, C. albicans | MIC values reported for various derivatives | [8] |
| Dihydropyrimidine Derivatives | E. coli, S. aureus, P. aeruginosa etc. | "Good antimicrobial activity" for several compounds | [6] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination This protocol is based on the standard broth microdilution method.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Enzyme Inhibition Activity
The anti-inflammatory potential of these compounds often stems from their ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or protein kinases.
-
Src Kinase Inhibition: Ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share the α-keto ester feature, have been synthesized and evaluated as inhibitors of Src kinase. Src family kinases are crucial in signal transduction pathways that regulate cell growth and adhesion, and their overexpression is linked to several cancers. All tested compounds in one study showed moderate inhibitory activity.
-
Cyclooxygenase (COX) Inhibition: A series of 2-phenyl-4H-chromen-4-one derivatives, synthesized from a chalcone precursor involving 4-(methylthio)benzaldehyde, were designed as selective COX-2 inhibitors[10]. COX-2 is an enzyme that is often upregulated during inflammation. One derivative, 5d , emerged as a potent and highly selective COX-2 inhibitor (IC₅₀ = 0.07 µM, Selectivity Index = 287.1)[10].
-
General Anti-inflammatory Potential: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate has shown potential in inhibiting pathways involved in inflammation, making it relevant for conditions like arthritis[1].
Data Summary: Enzyme Inhibition
| Analog Class | Target Enzyme | Potency (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase | Moderate Activity | N/A | |
| 2-Phenyl-4H-chromen-4-one (5d) | COX-2 | 0.07 µM | 287.1 | [10] |
Signaling Pathway: Role of Src Kinase in Cancer
Caption: Simplified diagram of Src kinase signaling and its inhibition.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications can dramatically enhance biological activity and selectivity.
-
For anticancer activity , the introduction of halogens or the incorporation of heterocyclic systems like thiadiazoles are effective strategies.
-
For antimicrobial applications , derivatization with thiazole, oxadiazole, and triazole moieties yields compounds with broad-spectrum potential.
-
For anti-inflammatory effects , analogs have been successfully designed to inhibit key enzymes like Src kinase and COX-2 with high potency and selectivity.
Future research should focus on optimizing the pharmacokinetic properties of the most potent analogs to translate their in vitro success into in vivo efficacy. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this valuable chemical class.
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
In the landscape of pharmaceutical and fine chemical synthesis, the production of aryl α-keto esters is of paramount importance due to their role as versatile intermediates. Among these, Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate holds significant interest as a building block for various biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering experimental insights and data to inform methodological choices for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
Aryl α-keto esters are crucial structural motifs in a variety of bioactive compounds. The presence of the 4-(methylthio)phenyl group, in particular, is a common feature in molecules with anti-inflammatory and antitumor properties.[1] Consequently, efficient and scalable methods for the synthesis of this compound are highly sought after. This guide will benchmark three principal synthetic strategies: Friedel-Crafts acylation, oxidation of the corresponding arylacetate, and the Grignard reaction.
Method 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2][3][4] In the context of our target molecule, this involves the reaction of thioanisole with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices
The choice of a potent Lewis acid, typically aluminum chloride (AlCl₃), is critical for generating the highly electrophilic acylium ion from the acyl chloride.[1][2] The reaction is generally conducted in an inert solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), to avoid unwanted side reactions. The temperature is initially kept low (0-5 °C) to control the exothermic formation of the acylium ion complex, after which the reaction is allowed to proceed at room temperature.[1]
Experimental Protocol: Friedel-Crafts Acylation of Thioanisole
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 2.0 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. To this, slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Stir for 15-30 minutes at this temperature.
-
Addition of Substrate: Add thioanisole (1.0 - 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition, allow the mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are then washed, dried, and the solvent is removed. The crude product can be purified by column chromatography or recrystallization.[1][5]
Advantages and Disadvantages
The primary advantage of the Friedel-Crafts acylation is its directness in forming the carbon-carbon bond on the aromatic ring. However, this method is not without its drawbacks. The use of stoichiometric or greater amounts of AlCl₃ can lead to the generation of significant corrosive waste, posing environmental and safety concerns.[2][6][7][8] The reaction is also sensitive to moisture, and the catalyst can be difficult to handle.[2]
Method 2: The "Green" Alternative - Oxidation of Ethyl 2-(4-(methylthio)phenyl)acetate
A more contemporary and often "greener" approach to aryl α-keto esters is the direct oxidation of the corresponding aryl acetic esters.[9][10] This method avoids the use of harsh Lewis acids and can often be performed under milder conditions.
Causality Behind Experimental Choices
Various oxidative systems can be employed. A one-pot method involving a diazo transfer followed by oxidation with dimethyldioxirane (generated in situ from Oxone® and acetone) offers a mild and efficient route.[10] The initial diazotization is typically carried out at room temperature, followed by the oxidation step at a reduced temperature (0 °C) to control the reactivity of the oxidant.[10] Copper-catalyzed aerobic oxidation presents another environmentally benign option, utilizing molecular oxygen as the ultimate oxidant.[11]
Experimental Protocol: One-Pot Diazo Transfer and Oxidation
-
Diazotization: Dissolve Ethyl 2-(4-(methylthio)phenyl)acetate (1.0 equivalent) in an anhydrous solvent like acetonitrile. Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). After stirring, add an azide source like p-acetamidobenzenesulfonyl azide at 0 °C. Allow the reaction to stir at room temperature for several hours until the diazotization is complete (monitored by TLC).
-
Oxidation: To the reaction mixture, add a mixture of benzene, acetone, water, sodium bicarbonate (NaHCO₃), and Oxone® at 0 °C.
-
Reaction Completion and Work-up: The oxidation is typically rapid. Once the reaction is complete, the mixture is worked up by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired this compound.[10]
Advantages and Disadvantages
This oxidation approach offers several advantages, including milder reaction conditions, the avoidance of corrosive Lewis acids, and often simpler work-up procedures.[10] This makes it a more environmentally friendly and potentially safer alternative. A potential disadvantage is the need for a pre-synthesized starting material, Ethyl 2-(4-(methylthio)phenyl)acetate, and the multi-step nature of the one-pot reaction, which may require careful optimization.
Method 3: The Organometallic Route - Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[12][13] In this context, the synthesis of this compound can be achieved by reacting a Grignard reagent derived from a 4-(methylthio)halobenzene with diethyl oxalate.
Causality Behind Experimental Choices
The Grignard reagent, 4-(methylthio)phenylmagnesium halide, is a potent nucleophile.[12] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[14][15] Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. The reaction is typically performed at low temperatures to control the reactivity of the Grignard reagent.
Experimental Protocol: Grignard Reaction with Diethyl Oxalate
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 4-bromo(or iodo)thioanisole in anhydrous diethyl ether to form the Grignard reagent.
-
Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent solution in an ice bath. Slowly add a solution of diethyl oxalate in anhydrous diethyl ether.
-
Reaction and Quenching: After the addition, allow the reaction to stir at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[14]
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography.
Advantages and Disadvantages
The Grignard reaction is a versatile and widely used method for C-C bond formation. However, its primary drawback is the stringent requirement for anhydrous conditions, which can be challenging to maintain on a large scale.[12] The high reactivity of the Grignard reagent can also lead to side reactions if other electrophilic functional groups are present in the substrate.
Performance Benchmark: A Comparative Overview
| Parameter | Friedel-Crafts Acylation | Oxidation of Arylacetate | Grignard Reaction |
| Starting Materials | Thioanisole, Ethyl oxalyl chloride | Ethyl 2-(4-(methylthio)phenyl)acetate | 4-Halothioanisole, Diethyl oxalate |
| Key Reagents | AlCl₃ (Lewis Acid) | Oxone®, DBU, Azide source / O₂, Cu catalyst | Magnesium, Anhydrous solvent |
| Reaction Conditions | Anhydrous, 0°C to RT | Mild, 0°C to RT | Strictly anhydrous, Low temperature |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Purity of Crude Product | Variable, may require extensive purification | Generally high | Variable, may contain side-products |
| Safety Concerns | Corrosive and hazardous Lewis acid, HCl gas evolution | Peroxides (Oxone®), Azides | Highly reactive and flammable Grignard reagent |
| Environmental Impact | High, due to acidic waste | Low to Moderate, "greener" reagents | Moderate, due to solvent use |
| Scalability | Challenging due to catalyst handling | More readily scalable | Challenging due to anhydrous conditions |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic methods, the following diagrams illustrate the core reaction mechanisms and workflows.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Oxidation of Arylacetate.
Caption: Workflow for Grignard Reaction.
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on several factors, including the scale of the synthesis, available equipment, and considerations for safety and environmental impact.
-
For directness and well-established precedent, Friedel-Crafts acylation remains a viable option, particularly for smaller-scale laboratory syntheses where waste disposal is manageable.
-
For a more environmentally benign and potentially higher-yielding process, especially at a larger scale, the oxidation of the corresponding arylacetate is a highly attractive alternative. [10]
-
The Grignard reaction offers a classic organometallic approach but requires stringent control over reaction conditions, making it potentially less robust for large-scale industrial production.
Ultimately, the optimal method will depend on a careful evaluation of these factors within the specific context of the research or manufacturing goals. This guide serves as a foundational resource for making that informed decision.
References
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MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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American Chemical Society. (n.d.). Green and sustainable Friedel-Crafts acylation of phenols under continuous flow conditions for API production. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]
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Comparative analysis of the spectral data of thio-substituted phenylglyoxylates
This guide provides a comparative technical analysis of Thio-Substituted Phenylglyoxylates versus their conventional Oxo-Ester counterparts. It is designed for researchers in medicinal chemistry and photopolymerization who require precise spectral data and synthesis protocols to evaluate these compounds as photoinitiators or synthetic intermediates.
Executive Summary & Technical Context
Phenylglyoxylates (benzoylformates) are critical scaffolds in two primary fields: photopolymerization (as Type II photoinitiators) and drug development (as synthons for heterocyclic bioactive agents).
The introduction of sulfur—either as a thioester (C(=O)SR) or a thioether-substituted chain (C(=O)OR’SR”) —drastically alters the electronic and spectral landscape of the molecule. This guide compares the standard Alkyl Phenylglyoxylate (O-Ester) against its Thio-analogues , focusing on the "Heavy Atom Effect" of sulfur, which modulates intersystem crossing (ISC) rates, spectral shifts, and hydrolytic stability.
Compound Classes Analyzed
| Class | General Structure | Key Feature |
| Standard (O-Ester) | Ph–C(=O)–C(=O)–O –Alkyl | Baseline spectral data; high fluorescence. |
| Thioester (S-Ester) | Ph–C(=O)–C(=O)–S –Alkyl | Deshielded carbonyls; red-shifted absorption. |
| Thioether-Modified | Ph–C(=O)–C(=O)–O –(CH2)n–S –Ph | Remote sulfur influence; altered Norrish II kinetics. |
Comparative Spectral Data
The following data synthesizes experimental findings for Methyl Phenylglyoxylate (MPG) vs. S-Alkyl Phenylglyoxylo-thioates .
A. Infrared Spectroscopy (FT-IR)
Sulfur substitution lowers the wavenumber of the ester carbonyl stretch due to the reduced overlap of the sulfur 3p orbital with the carbon 2p orbital (compared to oxygen's 2p-2p overlap), despite sulfur's lower electronegativity.
| Vibrational Mode | Standard O-Ester (MPG) | Thioester Analogue | Thioether-Modified Ester |
| 1680–1695 cm⁻¹ | 1675–1685 cm⁻¹ | 1680–1690 cm⁻¹ | |
| Ester C=O | 1730–1750 cm⁻¹ | 1650–1670 cm⁻¹ | 1730–1745 cm⁻¹ |
| C–O / C–S Stretch | 1200–1250 cm⁻¹ (C-O) | 900–1000 cm⁻¹ (C-S) | 600–700 cm⁻¹ (C-S weak) |
| Appearance | Colorless liquid/solid | Yellow/Orange liquid | Pale yellow oil |
Analyst Note: In Thioesters, the two carbonyl bands often merge or appear as a broadened doublet below 1700 cm⁻¹, unlike the distinct separation seen in O-esters.
B. Nuclear Magnetic Resonance (NMR)
The "Heavy Atom" effect and electronegativity differences drive significant shifts.[1]
H NMR (400 MHz, CDCl
)
| Proton Environment | Standard O-Ester ( | Thioester ( | Thioether-Modified ( |
| 3.95 – 4.40 (O-CH | 2.90 – 3.10 (S-CH | 4.50 (O-CH | |
| Aromatic (Ortho) | 7.95 – 8.05 | 7.90 – 8.00 | 7.95 – 8.05 |
| Aromatic (Meta/Para) | 7.45 – 7.65 | 7.40 – 7.60 | 7.40 – 7.60 |
C NMR (100 MHz, CDCl
)
| Carbon Environment | Standard O-Ester ( | Thioester ( |
| 185.0 – 186.5 | 183.0 – 185.0 | |
| Ester C=O | 163.0 – 164.5 | 190.0 – 195.0 |
| 52.0 – 65.0 (O-C ) | 25.0 – 35.0 (S-C ) |
Critical Diagnostic: The thioester carbonyl carbon is significantly deshielded (>190 ppm) compared to the O-ester (~164 ppm), often appearing further downfield than the ketone carbonyl.
C. UV-Vis Absorbance & Photochemistry
| Parameter | Standard O-Ester | Thio-Substituted | Performance Implication |
| 320–330 nm | 350–400 nm | Thio-variants absorb closer to visible light (Yellowing). | |
| Low (~100 M⁻¹cm⁻¹) | Moderate | Enhanced photon capture efficiency. | |
| Fluorescence | High | Quenched | Sulfur promotes Intersystem Crossing (ISC) to Triplet State. |
| Phosphorescence | Weak | Strong | High triplet yield improves radical generation efficiency. |
Experimental Protocols
Protocol A: Synthesis of S-Alkyl Phenylglyoxylo-thioate (Thioester)
This protocol avoids the use of unstable acid chlorides by using DCC coupling, ensuring higher yields for sensitive thio-substrates.
Reagents: Phenylglyoxylic acid (1.0 eq), Alkyl thiol (1.1 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), DMAP (Catalytic), Dichloromethane (DCM).
-
Preparation: Dissolve Phenylglyoxylic acid (10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.
-
Addition: Add DMAP (0.5 mmol) and the Alkyl thiol (11 mmol). Stir at 0°C for 10 minutes.
-
Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl, followed by saturated NaHCO
and brine. -
Purification: Dry organic layer over MgSO
, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc 9:1). Expect a yellow oil. [2]
Protocol B: Photochemical Validation (Norrish Type II Cleavage)
To compare reactivity between O-ester and Thioether-substituted ester.
-
Sample Prep: Prepare 0.05 M solutions of the O-ester and Thio-substituted ester in Benzene-d6 (for NMR monitoring).
-
Irradiation: Place in quartz NMR tubes. Irradiate with a medium-pressure Hg lamp (
nm) at 25°C. -
Monitoring: Acquire
H NMR spectra at t=0, 15, 30, and 60 mins. -
Analysis: Track the disappearance of the
-methylene signal (approx 4.4 ppm for O-ester).-
Observation: Thio-substituted derivatives often show slower cleavage rates due to rapid ISC and reversible H-abstraction, or alternative cleavage pathways (C-S bond homolysis).
-
Mechanism & Logic Visualization
The following diagram illustrates the synthesis logic and the divergent photochemical pathways modulated by the sulfur atom.
Caption: Comparative synthesis and photochemical pathways. Sulfur enhances Intersystem Crossing (ISC), favoring the Triplet State pathway.
References
-
Photochemical Reactions of Halo-/Aryl Sulfide-Substituted Alkyl Phenylglyoxylate. Journal of Organic Chemistry. Detailed analysis of thioether-substituted glyoxylates and Norrish Type II kinetics.
-
Synthesis and Properties of Phenylglyoxylic Acid Ester Photoinitiators. ResearchGate. Baseline spectral data for standard phenylglyoxylate esters.
-
Phenylglyoxylic Acid Spectral Data. PubChem. Reference NMR and physical property data for the parent acid scaffold.
-
Thioester Supporting Information. Royal Society of Chemistry. General spectral shifts (IR/NMR) for thioesters vs oxo-esters.
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Theoretical grounding for carbonyl shifts in thioesters vs esters.
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A Senior Scientist's Guide to In Vitro Assay Validation: A Comparative Framework Using Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and meticulous data. A cornerstone of this process is the in vitro assay, a powerful tool for preliminary efficacy and toxicity screening. However, the data derived from these assays are only as reliable as the assays themselves. This guide provides an in-depth, experience-driven framework for in vitro assay validation, using Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate as a case study to explore the critical parameters and comparative methodologies essential for robust and reproducible results.
The Imperative of Assay Validation: Beyond the Protocol
In the realm of preclinical drug discovery, an unvalidated assay is a source of profound risk, potentially leading to costly failures in later stages. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[1][2][3] It is the mechanism by which we build confidence that our assay can reliably detect and quantify a biological effect. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established comprehensive guidelines for bioanalytical method validation, which serve as a gold standard for the industry.[2][3][4]
This guide will not merely list procedural steps but will delve into the scientific rationale behind each stage of validation. We will explore how to establish a self-validating system, ensuring that every experiment generates data that is not only accurate but also inherently trustworthy.
Introducing the Subject: this compound
This compound is an organic compound with a molecular structure that lends itself to potential biological activity. While its primary applications are not extensively documented in the context of assay validation, its chemical features, including a methylthio group and an alpha-keto ester moiety, suggest potential interactions with biological macromolecules.[5] For the purpose of this guide, we will treat it as a novel chemical entity whose performance in an in vitro assay requires rigorous validation.
A Comparative Framework for In Vitro Assay Validation
The validation of an in vitro assay is a multi-faceted process that involves the assessment of several key performance characteristics.[6][7] We will explore these parameters in the context of a hypothetical cytotoxicity assay, where we aim to determine the concentration of this compound that induces 50% cell death (IC50) in a cancer cell line.
Core Validation Parameters: A Head-to-Head Comparison
| Validation Parameter | This compound (Hypothetical Positive Control) | Alternative/Established Positive Control (e.g., Doxorubicin) | Rationale and Experimental Considerations |
| Accuracy (Trueness) | The degree of closeness of the determined IC50 value to a "true" or accepted reference value. | Established and well-characterized IC50 values in the chosen cell line. | Accuracy is assessed by comparing the experimental results to a known standard.[6] For a novel compound, this is initially challenging. The focus shifts to inter-laboratory comparisons and cross-validation with orthogonal assays. |
| Precision (Reproducibility) | Low variability in IC50 values across multiple experiments on different days (inter-assay) and within the same experiment (intra-assay). | Consistently low coefficient of variation (CV%) for IC50 values. | Precision demonstrates the reliability of the assay.[6] It is crucial for ensuring that observed differences are due to biological effects and not experimental noise. |
| Selectivity & Specificity | The ability of the assay to measure the cytotoxic effect of the compound without interference from the sample matrix (e.g., DMSO vehicle). | The assay should differentiate between the cytotoxic effects of doxorubicin and any off-target effects of the vehicle or other components. | This ensures that the measured response is solely due to the analyte of interest.[2] For our hypothetical compound, we would need to demonstrate that the vehicle at the highest concentration used does not induce cytotoxicity. |
| Sensitivity (Limit of Detection & Quantification) | The lowest concentration at which a statistically significant cytotoxic effect can be reliably detected and quantified. | The known effective concentration range of doxorubicin. | Defines the dynamic range of the assay and its ability to detect subtle biological effects.[3] |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, cell seeding density). | The assay's performance should be consistent even with minor deviations from the standard operating procedure (SOP). | A robust assay is transferable between different laboratories and operators.[1] |
| Linearity and Range | The concentration range over which the assay response is directly proportional to the concentration of the compound. | A clear dose-response curve with a defined linear range. | Essential for accurate determination of the IC50 and for understanding the dose-dependent effects of the compound. |
Experimental Workflows: A Step-by-Step Guide with Scientific Rationale
Workflow for a Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8][9]
Caption: Workflow of an MTT-based cell viability assay.
Rationale for Key Steps:
-
Cell Seeding Density: This must be optimized to ensure cells are in the logarithmic growth phase during treatment. Over-confluency or sparse cultures can significantly impact results.
-
Incubation Times: The 24-hour initial incubation allows cells to adhere and recover from seeding. The 48-hour treatment period is a common starting point for cytotoxicity studies but should be optimized based on the compound's mechanism of action.
-
Controls: Including a vehicle control (e.g., DMSO), an untreated control, and a known positive control (e.g., Doxorubicin) is non-negotiable for a self-validating system.
Signaling Pathway: Hypothetical Mechanism of Action
While the precise mechanism of this compound is not defined, many cytotoxic agents induce apoptosis through the activation of stress pathways. A hypothetical pathway could involve the generation of reactive oxygen species (ROS).[10]
Caption: Hypothetical mechanism of action for a cytotoxic compound.
Data Presentation: The Key to Insightful Comparisons
All quantitative data should be summarized in a clear and concise manner to facilitate easy comparison.
Table 1: Inter-Assay Precision for IC50 Determination
| Assay Run | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| 1 | 12.5 | 0.85 |
| 2 | 13.1 | 0.91 |
| 3 | 12.8 | 0.88 |
| Mean | 12.8 | 0.88 |
| Std. Dev. | 0.3 | 0.03 |
| CV (%) | 2.3% | 3.4% |
Interpretation: A low coefficient of variation (CV%) for both the test compound and the positive control indicates high precision and reproducibility of the assay.
Conclusion: A Commitment to Scientific Rigor
The validation of in vitro assays is not a mere procedural hurdle but a fundamental aspect of scientific integrity. By systematically evaluating key performance parameters and employing a comparative approach with established controls, researchers can ensure the reliability and reproducibility of their findings. While this compound served as a hypothetical subject in this guide, the principles and methodologies discussed are universally applicable. Adherence to these validation principles will ultimately accelerate the translation of promising research into tangible therapeutic solutions.
References
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FRAME. Validation of in vitro tools and models for preclinical drug discovery. [Link]
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MB. Assay Validation & Verification. [Link]
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van der Strate, B. W. A., van den Broek, I., & van der Laan, J. W. (2017). A Practical Guide to Immunoassay Method Validation. Bioanalysis, 9(1), 53–65. [Link]
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NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. [Link]
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Marin Biologic Laboratories. Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. (2025). [Link]
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
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U.S. Food and Drug Administration. In Vitro Diagnostics. (2024). [Link]
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U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & biology, 17(8), 811–823. [Link]
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U.S. Environmental Protection Agency. Draft Report Prepared by In Vitro Technologies, Inc. [Link]
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Chian, S., Li, Y., & He, S. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and cellular biology, 34(13), 2497–2507. [Link]
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U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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Schmidt, K., Weigand, M. A., & von Knethen, A. (2012). The nuclear factor κB inhibitor (E)-2-fluoro-4'-methoxystilbene inhibits firefly luciferase. Bioscience reports, 32(6), 531–539. [Link]
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EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
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Dent, M. P., Amaral, A. M., & Reynolds, J. (2024). Use of in vitro ADME methods to identify suitable analogs of homosalate and octisalate for use in a read-across safety assessment. Journal of Applied Toxicology, 44(3), e2997. [Link]
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Eurofins BioPharma Product Testing. Bioassay and cGMP Potency Testing. [Link]
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Volpe, D. A., & Twerdok, L. E. (2003). Myeloid clonogenic assays for comparison of the in vitro toxicity of alkylating agents. Toxicology in vitro, 17(3), 261–265. [Link]
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Li, Y., Zhang, Y., & Chen, Y. (2023). Analytical Method Validation of EVT201 and Metabolites (Ro461927 and Ro 18-5528) in Human Plasma by Liquid Chromatography. SAS Journal of Medicine, 9(7), 808-820. [Link]
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Al-Ostath, A., Al-Asmari, A. F., & Al-Otaibi, B. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301. [Link]
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Molbase. Preparation of ethyl 2-[(acetylthio)methyl]-1-oxa-4-thiaspiro[4.4]nonane-7-acetate. [Link]
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A Head-to-Head Comparison for the Synthetic Chemist: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate vs. Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate
A Senior Application Scientist's Guide to Two Versatile Phenylglyoxylates
In the landscape of modern organic synthesis and drug discovery, aryl ketoesters serve as pivotal building blocks. Their dual reactivity, stemming from the ketone and ester functionalities, allows for a diverse range of chemical transformations, making them attractive starting materials for the synthesis of complex molecules and bioactive compounds. This guide provides a detailed head-to-head comparison of two closely related phenylglyoxylate derivatives: Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate and Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate.
While differing only by the oxidation state of the sulfur atom, this seemingly minor structural change imparts significant differences in their physicochemical properties, reactivity, and potential biological applications. This guide will delve into these differences, providing practical insights for researchers and drug development professionals to inform their selection and application of these valuable synthetic intermediates.
At a Glance: Key Physicochemical and Structural Differences
The core distinction between these two molecules lies in the electronic nature of the sulfur-containing substituent at the para-position of the phenyl ring. The methylthio (-SMe) group in this compound is an electron-donating group through resonance, while the methylsulfonyl (-SO₂Me) group in its counterpart is a strong electron-withdrawing group. This fundamental electronic difference dictates their reactivity and potential biological interactions.
| Property | This compound | Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate |
| Molecular Formula | C₁₁H₁₂O₃S | C₁₁H₁₂O₅S |
| Molecular Weight | 224.28 g/mol | 256.28 g/mol |
| Sulfur Oxidation State | -2 (Thioether) | +6 (Sulfone) |
| Electronic Effect of Substituent | Electron-donating (by resonance) | Strongly electron-withdrawing |
| Reactivity of Phenyl Ring | Activated towards electrophilic substitution | Deactivated towards electrophilic substitution |
| Polarity | Lower | Higher |
| Hydrogen Bond Acceptor Sites | 3 (2 carbonyl oxygens, 1 sulfur) | 5 (2 carbonyl oxygens, 2 sulfonyl oxygens, 1 sulfur) |
Synthetic Pathways: From Thioether to Sulfone
The synthesis of both compounds typically originates from thioanisole. This compound can be prepared via a Friedel-Crafts acylation, which is then oxidized to yield the methylsulfonyl derivative. This sequential approach allows for the efficient production of both compounds from a common starting material.
Figure 1: General synthetic workflow for the preparation of the target compounds.
Experimental Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This procedure is based on established Friedel-Crafts acylation methodologies[1][2][3][4][5][6][7]. The methylthio group of thioanisole is an ortho-, para-directing activator, leading to preferential acylation at the para position.
Materials:
-
Thioanisole
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 eq) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of thioanisole (1.0 eq) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Experimental Protocol 2: Synthesis of Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate via Oxidation
The thioether can be readily oxidized to the corresponding sulfone using various oxidizing agents. Hydrogen peroxide with a catalyst is a common and effective method[8].
Materials:
-
This compound
-
Hydrogen peroxide (30% aq. solution)
-
Sodium tungstate (Na₂WO₄)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
Add a catalytic amount of sodium tungstate.
-
Slowly add hydrogen peroxide (2.2 eq) to the reaction mixture, maintaining the temperature below 40 °C with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to quench any remaining peroxide, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate.
Comparative Reactivity and Chemical Properties
The electronic disparity between the methylthio and methylsulfonyl groups significantly influences the reactivity of these molecules.
Figure 2: Comparative reactivity of the phenyl ring and sulfur center.
-
Electrophilic Aromatic Substitution: The phenyl ring of the thioether derivative is activated and will more readily undergo further electrophilic aromatic substitution compared to the deactivated ring of the sulfone derivative. This is a critical consideration for any subsequent synthetic modifications on the aromatic core.
-
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the sulfone group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that would be highly disfavored with the thioether analog.
-
Reactivity of the α-Dicarbonyl Moiety: The electron-withdrawing sulfone group will increase the electrophilicity of the carbonyl carbons, potentially making the sulfone derivative more reactive towards nucleophiles at these positions compared to the thioether.
-
Oxidation/Reduction: The thioether is readily oxidized to the sulfoxide and then to the sulfone. The sulfone, being at the highest oxidation state of sulfur, is resistant to further oxidation under typical conditions.
Spectroscopic Characterization: Expected Signatures
While specific experimental data for the title compounds is scarce in the public domain, we can predict the key distinguishing features in their NMR and IR spectra based on the known properties of similar compounds[9][10][11][12][13][14][15].
¹H NMR Spectroscopy:
-
Ethyl Group: Both compounds will exhibit a characteristic triplet for the -CH₃ group and a quartet for the -OCH₂- group of the ethyl ester.
-
Aromatic Protons: The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shift of the aromatic protons in the sulfone derivative is expected to be further downfield compared to the thioether due to the deshielding effect of the electron-withdrawing sulfonyl group.
-
Methyl Group: The singlet for the methyl group attached to the sulfur will have a distinct chemical shift. For the thioether (-SMe), this peak is typically found around 2.5 ppm. For the sulfone (-SO₂Me), this peak will be shifted downfield to approximately 3.0-3.3 ppm due to the strong deshielding effect of the two oxygen atoms.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Both compounds will show two signals for the carbonyl carbons in the downfield region (typically 160-190 ppm). The chemical shifts of these carbons in the sulfone derivative may be slightly different from those in the thioether due to the different electronic environment.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will also be influenced by the substituent.
-
Methyl Carbon: The most significant difference will be in the chemical shift of the methyl carbon attached to the sulfur. In the thioether, this carbon will appear around 15-20 ppm, while in the sulfone, it will be shifted significantly downfield to around 40-45 ppm.
Infrared (IR) Spectroscopy:
-
Common Features: Both compounds will show strong absorption bands for the C=O stretching of the ketone and ester groups, typically in the range of 1680-1750 cm⁻¹.
-
Distinguishing Feature: The sulfone derivative will exhibit two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. These bands will be absent in the spectrum of the thioether.
Potential Applications in Research and Drug Discovery
Both thioether and sulfone moieties are prevalent in pharmaceuticals and agrochemicals, each imparting distinct properties to the parent molecule[3][16][17][18][19][20][21][22].
-
This compound (Thioether):
-
Metabolic Handle: The thioether group can be a site of metabolism (oxidation) in vivo, which can be a desirable feature for prodrug design or for modulating the pharmacokinetic profile of a drug candidate.
-
Intermediate for Sulfone Synthesis: As demonstrated, it is a direct precursor to the sulfone derivative, making it a valuable intermediate.
-
Biological Activity: Thioether-containing compounds have been reported to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[6].
-
-
Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate (Sulfone):
-
Metabolic Stability: The sulfone group is generally metabolically stable and resistant to further oxidation, which can lead to a longer half-life in vivo.
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially enhancing binding to biological targets.
-
Polarity and Solubility: The sulfone group increases the polarity of the molecule, which can improve its aqueous solubility, a crucial parameter for drug development.
-
Biological Activity: The sulfone moiety is a key pharmacophore in many approved drugs and is known to contribute to various biological activities, including anti-inflammatory and anticancer effects[16][17][18]. For example, β-keto sulfones have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1[16].
-
Conclusion
This compound and Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate, while structurally similar, offer distinct advantages and disadvantages for the synthetic chemist. The choice between these two reagents will ultimately depend on the specific goals of the research program.
-
Choose this compound when:
-
A more electron-rich aromatic ring is desired for subsequent electrophilic substitutions.
-
The thioether moiety is intended as a metabolic soft spot.
-
It will serve as a direct precursor for the synthesis of the corresponding sulfone.
-
-
Choose Ethyl 2-(4-(methylsulfonyl)phenyl)-2-oxoacetate when:
-
A metabolically stable and more polar compound is required.
-
The strong electron-withdrawing properties of the sulfone are desired to influence the reactivity of the keto-ester portion or the aromatic ring.
-
The hydrogen-bond accepting capabilities of the sulfonyl group are important for biological target engagement.
-
By understanding the fundamental differences in their synthesis, reactivity, and potential applications, researchers can make an informed decision to best leverage the unique properties of these versatile building blocks in their synthetic endeavors.
References
- 13C NMR (126 MHz, DMSO) δ 164.25, 148.69, 147.44, 147.18, 135.60, 130.86, 130.24, 128.20, 120.61, 116.03, 114.79, 112.57, 111.8. (n.d.).
-
Nguyen, T. H., et al. (2019). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1494–1498. Available from: [Link]
-
Bar-Haim, G., et al. (2005). Synthesis and biological evaluation of sulfonamidooxazoles and beta-keto sulfones: selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I. Journal of Medicinal Chemistry, 48(11), 3815–3824. Available from: [Link]
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(n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. Retrieved from [Link]
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(n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. The Royal Society of Chemistry. Retrieved from [Link]
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(n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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(n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
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(n.d.). Preparation method of 4-methylthio phenylacetic acid. Eureka | Patsnap. Retrieved from [Link]
-
(n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Carbon. Retrieved from [Link]
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(n.d.). Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Fang, S. H., et al. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology, 6(11), 1745–1753. Available from: [Link]
-
(n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
-
(2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur. Retrieved from [Link]
-
(n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
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Wang, S., et al. (2016). Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5723–5728. Available from: [Link]
-
(2025, August 6). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
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Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
